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  • Product: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine
  • CAS: 1163693-02-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound with significant potential in the pharmaceutical and agrochemical industries. Its utility as a key building block is dictated by its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and ensuring regulatory compliance. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this molecule. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established international guidelines to provide a predictive framework and detailed investigational protocols. We will explore the structural features influencing its behavior, present step-by-step methodologies for its characterization, and discuss the anticipated degradation pathways.

Introduction: The Molecular Architecture and Its Implications

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine possesses a unique combination of functional groups that collaboratively define its chemical personality. The pyridine ring provides a basic nitrogen atom and an aromatic system. The substituents—a chloro group, a methoxy group, and a trifluoromethyl group—each impart distinct electronic and steric effects.

  • Pyridine Core: The nitrogen atom in the pyridine ring can be protonated, suggesting a pH-dependent aqueous solubility. The aromatic nature of the ring contributes to the molecule's overall stability.

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group and a potential site for nucleophilic substitution, which is a key consideration for hydrolytic stability. However, the C-Cl bond on an aromatic ring is generally more stable than its aliphatic counterpart.[1]

  • 4-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It may also be susceptible to cleavage under harsh acidic conditions.

  • 3-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group known for its high metabolic stability and its ability to increase lipophilicity.[2] This suggests a lower aqueous solubility but potentially enhanced stability against oxidative metabolism.

This intricate electronic interplay dictates that a thorough investigation into the compound's solubility and stability is not merely a data-gathering exercise but a fundamental necessity for its successful application.

Solubility Profile: From Theoretical Prediction to Practical Measurement

Solubility is a critical parameter that influences everything from reaction kinetics in synthesis to bioavailability in a final product. For a molecule like 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, we can anticipate limited aqueous solubility due to the lipophilic nature of the trifluoromethyl group and the overall non-polar character contributed by the substituents.[3] Conversely, it is expected to be soluble in a range of organic solvents.[3]

A comprehensive understanding requires the determination of both kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. It is a crucial parameter in early-stage drug discovery for identifying potential liabilities.[4][5][6]

Table 1: Key Parameters for Kinetic Solubility Determination

ParameterDescriptionRecommended Method
Solvent System Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to mimic physiological conditions.High-throughput plate-based assay.
Detection Method Nephelometry (light scattering) or Direct UV/LC-MS analysis after filtration.[4][5][7]Plate reader or HPLC-UV/MS system.
Incubation Time Typically short, around 1-2 hours.[7]Controlled temperature shaker.
Compound Concentration Serial dilutions from a high-concentration DMSO stock.[4][5]Automated liquid handler.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.

  • Analysis (Nephelometry): Measure the light scattering of each well using a nephelometric plate reader. An increase in scattering relative to the buffer blank indicates precipitation.

  • Analysis (LC-MS/UV): Alternatively, filter the samples through a 0.45 µm filter plate to remove any precipitate. Analyze the filtrate by LC-MS or UV spectroscopy to quantify the concentration of the dissolved compound. A standard curve is used for quantification.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in 96-well Plate stock->dilution buffers Aqueous Buffers (pH 4.5, 6.8, 7.4) buffers->dilution incubation Incubate (2h, RT) with Shaking dilution->incubation nephelometry Nephelometry (Light Scattering) incubation->nephelometry filtration Filtration (0.45 µm) incubation->filtration lcms_uv LC-MS/UV Quantification filtration->lcms_uv G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis excess_solid Excess Solid Compound agitation Agitate (24-48h) at Constant Temp. excess_solid->agitation solvents Aqueous & Organic Solvents solvents->agitation filtration Filter Supernatant (0.22 µm) agitation->filtration solid_analysis XRPD of Remaining Solid agitation->solid_analysis quantification HPLC-UV or LC-MS Quantification filtration->quantification

Caption: Workflow for Thermodynamic Solubility Assay.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods, as mandated by ICH guidelines. [8][9][10][11]These studies expose the compound to stress conditions more severe than those encountered during long-term storage. [10][11]

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The study should be conducted across a range of pH values to simulate conditions in the gastrointestinal tract and in aqueous formulations. [8][12]

  • Acidic Conditions: Typically 0.1 M to 1 M HCl. The methoxy group could be susceptible to hydrolysis to a hydroxyl group, and under more forcing conditions, the chloro group could be displaced.

  • Neutral Conditions: Purified water.

  • Basic Conditions: Typically 0.1 M to 1 M NaOH. The chloro group is a likely target for nucleophilic substitution by hydroxide to form the corresponding 2-hydroxypyridine derivative. [13]

Experimental Protocol: Hydrolytic Stability
  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). A control sample should be kept at refrigerated conditions.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 24, 48, 168 hours), neutralize them if necessary, and analyze immediately by a stability-indicating HPLC method.

  • Data Analysis: Quantify the remaining parent compound and any degradation products. Aim for 5-20% degradation to ensure that secondary degradation is minimized. [8]

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients. [14]

  • Stress Agent: A 3-30% solution of hydrogen peroxide (H₂O₂) is commonly used. [8][15]* Potential Reaction: The pyridine nitrogen could be oxidized to an N-oxide.

Experimental Protocol: Oxidative Stability
  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Add a solution of H₂O₂ (e.g., to a final concentration of 3%) and store at room temperature for a defined period (e.g., 24 hours). A control sample without H₂O₂ should be run in parallel.

  • Analysis: Analyze the samples by HPLC, quantifying the parent compound and any new peaks.

Photostability

As per ICH Q1B guidelines, photostability testing is crucial to determine if the compound is sensitive to light. [16][17][18]

  • Light Source: The sample should be exposed to a combination of visible and UVA light with a specified total illumination (e.g., not less than 1.2 million lux hours) and near UV energy (e.g., not less than 200 watt-hours/m²). [16][18]* Sample Preparation: The compound should be tested as a solid and in solution. A dark control, wrapped in aluminum foil, must be included to differentiate between thermal and photolytic degradation. [16][18]

Experimental Protocol: Photostability
  • Sample Preparation: Place the solid compound in a thin layer in a suitable transparent container. Prepare a solution of the compound in a photochemically inert solvent. Prepare identical "dark control" samples and wrap them securely in aluminum foil.

  • Exposure: Place the exposed and dark control samples in a validated photostability chamber.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for appearance, purity (by HPLC), and the formation of any degradants.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.

  • Conditions: Samples are exposed to elevated temperatures (e.g., 60-80°C) with and without humidity (e.g., 75% RH). [8][12][19]

Experimental Protocol: Thermal Stability
  • Sample Preparation: Place the solid compound in vials.

  • Stress Conditions: Store the vials in a controlled temperature oven and a humidity chamber for a defined period (e.g., 1-4 weeks).

  • Analysis: Analyze the samples at different time points by HPLC for any degradation.

G cluster_core Forced Degradation Core Protocol cluster_stress Stress Conditions compound 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine hydrolysis Hydrolytic (Acid, Base, Neutral, Heat) compound->hydrolysis oxidation Oxidative (H₂O₂, RT) compound->oxidation photolysis Photolytic (ICH Q1B Light/UV) compound->photolysis thermal Thermal (Heat, Humidity) compound->thermal control Control Sample (Protected) hplc Stability-Indicating HPLC Method control->hplc analysis Analyze for Purity, Degradants, Mass Balance hplc->analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc

Caption: Forced Degradation Study Workflow.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis (Basic): Nucleophilic aromatic substitution of the chloride at the C2 position by a hydroxide ion to form 2-hydroxy-4-methoxy-3-(trifluoromethyl)pyridine.

  • Hydrolysis (Acidic): Potential cleavage of the methoxy ether to yield 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine.

  • Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide.

  • Photodegradation: Complex degradation pathways are possible, potentially involving radical mechanisms or rearrangements of the pyridine ring. The presence of the methoxy group might influence the photodegradation pathway. [20][21]

Conclusion

While specific, publicly available data on the solubility and stability of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is limited, a robust assessment can be performed by applying the principles and established protocols outlined in this guide. The trifluoromethyl group is expected to confer high metabolic stability but lower aqueous solubility. The chloro and methoxy groups represent the most likely sites for hydrolytic degradation under forced conditions. A systematic approach, employing both kinetic and thermodynamic solubility assays alongside a comprehensive forced degradation study, will provide the critical data necessary for the successful development of this promising chemical entity. This framework ensures not only scientific rigor but also alignment with global regulatory expectations, paving the way for its application in advanced pharmaceutical and agrochemical products.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 23, 2026, from [Link]

  • China 2-Chloro-3-methoxypyridine(CAS# 52605-96-6) Manufacturer and Supplier. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved February 23, 2026, from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res., 45(1), 339-344.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved February 23, 2026, from [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved February 23, 2026, from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.
  • Kim, J. H., & Lee, J. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 12(21), 4984-4987.
  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (2006, January 1). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved February 23, 2026, from [Link]

  • Thermodynamic Solubility Testing Service. (n.d.). Creative Biolabs. Retrieved February 23, 2026, from [Link]

  • 2-Chloro-3-methylpyridine CAS 18368-76-8. (n.d.). Shaanxi Bloom Tech Co., Ltd. Retrieved February 23, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved February 23, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved February 23, 2026, from [Link]

  • Waterman, K. C. (2007). Oxidative susceptibility testing. In Pharmaceutical Stress Testing (pp. 165-184). Informa Healthcare.
  • Photostability determination. (2018, November 26). Vilniaus universitetas. Retrieved February 23, 2026, from [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores. Retrieved February 23, 2026, from [Link]

  • Wieszczycka, K., et al. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Retrieved February 23, 2026, from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved February 23, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved February 23, 2026, from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved February 23, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved February 23, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved February 23, 2026, from [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 23, 2026, from [Link]

  • An Insight Into the Stability of 3'-(Trifluoromethyl). (n.d.). Amanote Research. Retrieved February 23, 2026, from [Link]

  • Mailhot, G., & Sarakha, M. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Pest Management Science, 62(9), 839-845.
  • Wang, Z., et al. (2018). Photophysical and photochemical insights into the photodegradation of sulfapyridine in water: A joint experimental and theoretical study.
  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13 C-CPMAS NMR. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Introduction: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds recognized for its utility as a key intermediate in the synthesis of agrochemicals and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds recognized for its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] The presence of a trifluoromethyl group and a chlorine atom on the pyridine ring suggests that this compound possesses significant biological activity and reactivity, which necessitates a thorough understanding of its safety profile for handling in a research and development setting.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are synthesized from safety data for structurally analogous compounds. Due to the absence of a comprehensive, published safety profile for this specific molecule, a conservative approach based on the hazards of similar chemicals is mandated. The causality behind each precaution is explained to foster a culture of safety and scientific integrity.

Section 1: Hazard Identification and Analysis

A complete toxicological profile for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is not thoroughly established.[5] Therefore, a hazard assessment must be conducted based on data from closely related analogs, such as 2-Chloro-3-(trifluoromethyl)pyridine. The primary hazards are significant acute toxicity, severe corrosivity, and potential for organ damage with repeated exposure.[1][6][7]

Physical and Chemical Properties
PropertyValueSource
Chemical Name 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine[8]
Molecular Formula C₇H₅ClF₃NO[8]
Monoisotopic Mass 211.00117 Da[8]
Appearance Data not available; likely a solid or liquid.-
Incompatible Mat. Strong oxidizing agents.[6]
GHS Hazard Classification (Inferred)

The following classification is based on the profiles of structurally similar compounds and represents a cautious estimation of the hazards.

Hazard ClassCategoryHazard StatementPictograms
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damageCorrosive
Serious Eye DamageCategory 1H318: Causes serious eye damageCorrosive
STOT, Repeated ExposureCategory 1H372: Causes damage to organs through prolonged or repeated exposureHealth Hazard
Respiratory IrritationCategory 3H335: May cause respiratory irritationExclamation Mark
FlammabilityCategory 1 (Solid)H228: Flammable solidFlame
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects(None)
Sources:[1][6][7][9][10]

Toxicological Summary: The primary concern with this compound is its high acute toxicity via oral and dermal routes and its severe corrosivity.[1][6][7] Contact with skin or eyes can cause severe burns and irreversible damage.[6][11] Inhalation of dust or vapors may cause serious respiratory tract irritation.[9][12] Furthermore, there is evidence from related compounds that prolonged or repeated exposure can lead to systemic organ damage.[1][6][13] Open cuts or abraded skin must be protected, as entry into the bloodstream could cause systemic injury.[1]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. PPE should be used as a secondary, but mandatory, control measure to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13][14]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[12][15] Personnel must be trained in their proper use.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact. A complete suit protecting against chemicals is recommended when handling larger quantities.[13]

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[13][16] A full-face shield must be worn over the goggles whenever there is a risk of splashes or when handling more than a few milligrams.[13]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Do not use latex gloves. Proper glove removal technique (without touching the outer surface) must be employed to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.[9]

    • Lab Coat/Apron: A chemically resistant lab coat must be worn and buttoned completely. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is required.[17]

  • Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., ABEK-P2 type) is necessary.[9]

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Task Assessment weighing Weighing Solid (<1g) start->weighing transfer Solution Transfer start->transfer reaction Running Reaction start->reaction hood Is task in Fume Hood? weighing->hood transfer->hood reaction->hood ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk Splash Risk? ppe_base->splash_risk ppe_splash Enhanced PPE: - Add Face Shield ppe_resp Respiratory Protection: - Use Respirator hood->ppe_base Yes hood->ppe_resp No splash_risk->ppe_base No splash_risk->ppe_splash Yes

Caption: PPE selection workflow based on task risk.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to mitigate the risks associated with this compound.

General Handling Procedures
  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency equipment is accessible.

  • Aliquotting: Minimize the generation of dust when handling the solid.[14] Use spark-proof tools.[18]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6][10][13] Do not eat, drink, or smoke in the laboratory.[1][6]

  • Clothing: Contaminated work clothing must not be allowed out of the workplace and should be laundered separately before reuse.[12][14]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13]

  • Location: Store in a designated corrosives or toxics cabinet. Store locked up.[6][11]

  • Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[6][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][9] Ground and bond containers when transferring material.[1]

Section 4: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Spill Response

The response to a spill depends on its scale. For any major spill, or if you feel unwell, evacuate immediately and call emergency services.

Spill_Response_Workflow cluster_spill Spill Response Decision Tree spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess major MAJOR SPILL (Large, Uncontained, Unknown) assess->major High Risk minor MINOR SPILL (Small, Contained, Known) assess->minor Low Risk evacuate Alert others. Evacuate area. Call Emergency Services. major->evacuate cleanup Don full PPE (incl. respirator). Cover with inert absorbent (sand, vermiculite). Collect in sealed container. minor->cleanup dispose Label container as Hazardous Waste. Arrange for disposal. cleanup->dispose

Caption: Decision workflow for chemical spill response.

Minor Spill Cleanup Protocol:

  • Alert personnel in the immediate area.[17]

  • Wear full PPE, including respiratory protection.[14]

  • Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[17] Do not use combustible materials like paper towels.

  • Carefully sweep or shovel the material into a clean, dry, labeled container for disposal.[9] Avoid creating dust.[9]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[11]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][9][16]

  • Hazards: The compound is considered a flammable solid.[1] Containers may explode when heated.[6][18] Hazardous combustion products include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[6][13][19]

  • Firefighter Protection: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[1][13] Fight fire from a safe distance.[1]

First Aid Measures

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[6][13]

  • Inhalation: Move the person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][12]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of tepid water for at least 15 minutes.[12][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][12][15] Remove contact lenses if present and easy to do.[6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6][13]

Section 5: Disposal Considerations

All waste containing this material must be treated as hazardous.

  • Product Disposal: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[9] Do not dispose of it in drains or the environment.[9]

  • Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[18] They should be disposed of as unused product in accordance with regulations.[9][11]

Conclusion

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a hazardous chemical that demands rigorous adherence to safety protocols. Its high acute toxicity, severe corrosivity, and potential for organ damage necessitate the use of robust engineering controls and comprehensive personal protective equipment. By understanding the causality behind these precautions and preparing for emergency scenarios, researchers can handle this valuable synthetic intermediate while ensuring their personal safety and protecting the environment.

References

  • Cohizon Life Sciences. (2025, February 19). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE.
  • ChemicalBook. 2-Chloro-3-(trifluoromethyl)
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  • Fisher Scientific. (2010, September 17). SAFETY DATA SHEET - 2-Chloro-3-(trifluoromethyl)pyridine.
  • Echemi. 2-Chloro-4,6-bis(trifluoromethyl)
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine.
  • Unknown Source.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
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  • Unknown Source. (2014, February 6).
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  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine - Hazard.
  • PubChemLite. 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO).
  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Udhayakala, P., et al. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • Tsukamoto, Y., & Nakamura, S. (2023, November 8).
  • Nambo, M., et al. (2020).

Sources

Protocols & Analytical Methods

Method

reaction of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine with nucleophiles

Executive Summary This guide details the reactivity profile and experimental protocols for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 101262-68-4) . This scaffold is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and experimental protocols for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 101262-68-4) . This scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically kinase inhibitors and GPCR ligands).

The molecule features a unique "Push-Pull" electronic architecture:

  • Pull: The pyridine nitrogen and the C3-trifluoromethyl (

    
    ) group strongly activate the C2 position for nucleophilic attack.
    
  • Push: The C4-methoxy group provides electron density via resonance, modulating the ring's electrophilicity but not sufficiently to deactivate the C2-chlorine displacement.

Key Application: The primary reaction pathway is Nucleophilic Aromatic Substitution (


)  at the C2 position. This guide provides validated protocols for C-N, C-O, and C-C bond formation, prioritizing regioselectivity and yield.

Electronic Profiling & Mechanistic Insight

To design effective experiments, one must understand the substrate's electronic landscape.

  • Activation at C2: The C2-Chlorine bond is highly activated due to the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the ortho-

    
     group. The 
    
    
    
    group stabilizes the anionic Meisenheimer intermediate formed during
    
    
    .
  • The C4-Methoxy Influence: While methoxy groups are generally activating in electrophilic substitution, in nucleophilic substitution, they act as resonance donors (+R). This slightly decreases the overall electrophilicity of the ring compared to a 4-H analog. However, because the leaving group (Cl) is at C2 (adjacent to N), the inductive activation dominates, ensuring C2-selectivity over C4.

Reaction Pathway Diagram

The following diagram illustrates the competing electronic effects and the dominant


 pathway.

G cluster_0 Electronic Effects Substrate 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine Intermediate Meisenheimer Complex (Stabilized by N & CF3) Substrate->Intermediate Attack at C2 (Rate Limiting) Nu Nucleophile (Nu-) Nu->Intermediate Product 2-Substituted Product Intermediate->Product Re-aromatization Byproduct Chloride Ion (Cl-) Intermediate->Byproduct Note1 C3-CF3: Strong -I Activation Note2 C4-OMe: +R Deactivation (Minor) Note3 Pyridine N: Strong -I/-R Activation

Caption: Mechanistic pathway for


 at the C2 position. The C3-CF3 group is critical for stabilizing the transition state.

Experimental Protocols

Protocol A: Amination via (C-N Bond Formation)

Target Audience: Medicinal Chemists synthesizing kinase inhibitor libraries.

Rationale: Thermal


 is preferred over Buchwald-Hartwig coupling for this substrate because the C2 position is sufficiently activated. Metal-free conditions reduce cost and heavy metal contamination.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 211 mg)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary amines)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Acetonitrile can be used for highly reactive amines.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 211 mg (1.0 mmol) of substrate in 3 mL of anhydrous NMP.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction:

    • Method A (Thermal): Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Method B (Microwave): Heat to 120°C for 30–60 minutes.

  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL) to remove NMP.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Critical Control Point:

  • If the amine is sterically hindered (e.g., tert-butylamine), increase temperature to 140°C or switch to Protocol B (Palladium catalysis).

Protocol B: Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

Target Audience: Process Chemists requiring carbon-carbon bond formation.

Rationale: While


 works for heteroatoms, forming C-C bonds (e.g., aryl-aryl) requires transition metal catalysis. The 2-Cl bond is an excellent handle for Suzuki-Miyaura coupling.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vessel with nitrogen or argon.

  • Solvation: Dissolve substrate (1.0 equiv) and aryl boronic acid (1.3 equiv) in 1,4-dioxane (0.2 M concentration).

  • Activation: Add the Palladium catalyst and stir for 5 minutes.

  • Base Addition: Add 2M aqueous

    
    .
    
  • Reflux: Heat to 90–100°C for 2–6 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.

Protocol C: Etherification (C-O Bond Formation)

Target Audience: Synthesis of alkoxy-pyridine derivatives.

Rationale: Alkoxides are harder nucleophiles. The use of a stronger base (NaH) is often required to generate the alkoxide in situ before addition to the pyridine.

Step-by-Step Procedure:

  • Alkoxide Formation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C. Dropwise add the alcohol (1.2 equiv). Stir for 30 min until gas evolution ceases.

  • Addition: Add the pyridine substrate (1.0 equiv) dissolved in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction occurs after 2 hours, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     solution.
    

Quantitative Data Summary

Nucleophile TypeReagent ClassMethodTypical YieldRegioselectivity
Primary Amine Benzylamine, Aniline

(Thermal)
85-95%>99:1 (C2)
Secondary Amine Morpholine, Piperidine

(Thermal)
80-90%>99:1 (C2)
Steric Amine t-Butylamine

(Microwave)
50-70%>95:5 (C2)
Aryl Boronic Acid Phenylboronic acidSuzuki Coupling75-90%Exclusive C2
Alkoxide Sodium Methoxide

80-90%Potential C4 exchange*

*Note: When using methoxide, exchange at C4 (OMe) is degenerate and invisible. Using other alkoxides (e.g., ethoxide) may lead to minor mixtures if temperature is too high, though C2-Cl displacement remains dominant.

Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Deactivation by the C4-methoxy group or steric hindrance at the nucleophile.

  • Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state) or increase temperature. For amines, add a Lewis Acid catalyst (

    
    , 0.5 equiv) to activate the pyridine nitrogen.
    

Issue: Regioselectivity Loss (Attack at C4 or C6)

  • Observation: Rare, but possible with very small, hard nucleophiles (e.g., hydride).

  • Solution: Lower the reaction temperature to 0°C. The C2 position has the lowest activation energy barrier; kinetic control favors C2.

Issue: Hydrolysis to Pyridone

  • Cause: Wet solvents or hygroscopic bases (KOH/NaOH) reacting with the C2-Cl or C4-OMe.

  • Solution: Use anhydrous solvents (NMP/DMF) and non-nucleophilic bases (DIPEA,

    
    ).
    

References

  • Dunn, A. D. (1999).[2] Nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia.[2] Journal of Fluorine Chemistry, 93(2), 153-157. Link

  • Schlosser, M., et al. (2001). Site-Selective Substitution of Polyhalogenated Pyridines. Journal of Organic Chemistry. Link

  • Pfizer Inc. (2014). Heteroaromatic compounds and their use as dopamine D1 ligands.[1] WO2014207601A1. (Demonstrates use of 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine as intermediate). Link

  • ChemRxiv. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (Provides context on electronic activation of 3-CF3 pyridines). Link

Sources

Application

use of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine in Suzuki coupling reactions

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Executive Summary The scaffold 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine represents a challenging substrat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Executive Summary

The scaffold 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine represents a challenging substrate in medicinal chemistry. While the pyridine nitrogen and the 3-trifluoromethyl (


) group activate the ring for nucleophilic attack, they simultaneously introduce significant steric hindrance and electronic complexity during Palladium-catalyzed cross-coupling.

This guide addresses the specific "Push-Pull" electronic conflict where the 4-methoxy (


) group deactivates the C-Cl bond toward oxidative addition, while the bulky 3-

group impedes transmetallation. We present a validated protocol using Buchwald Precatalysts (Gen 3/4) to achieve high yields (>85%) while suppressing common side reactions like protodeboronation and hydrolytic defluorination.

Mechanistic Analysis & Substrate Challenges

To design an effective protocol, one must understand the specific failure modes of this molecule:

  • The "Push-Pull" Deactivation:

    • Activation: The pyridine Nitrogen and 3-

      
       are electron-withdrawing, theoretically activating the C-Cl bond.
      
    • Deactivation: The 4-

      
       group is a strong electron donor (resonance). It pushes electron density into the ring, increasing the bond order of the C-Cl bond and making oxidative addition (the rate-limiting step) significantly slower than in 2-chloro-3-(trifluoromethyl)pyridine.
      
  • The Ortho-Effect (

    
     Sterics): 
    
    • The 3-

      
       group is spatially bulky (A-value ~2.1). It creates a "steric wall" protecting the Palladium center after oxidative addition. While this stabilizes the oxidative addition intermediate, it severely hinders the approach of the boronic acid during transmetallation .
      
  • Side Reaction Risk (

    
    ): 
    
    • Due to the electron-deficient nature of the ring (despite the OMe), the 2-position is susceptible to Nucleophilic Aromatic Substitution (

      
      ) by hydroxide ions. Using strong hydroxide bases (NaOH/KOH) often leads to the formation of the pyridone byproduct (hydrolysis) rather than the coupled product.
      
Visualizing the Steric & Electronic Conflict

G Substrate 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine OxAdd Oxidative Addition (Rate Limiting due to 4-OMe) Substrate->OxAdd Pd(0)/Ligand Pd_Int Pd(II) Intermediate (Stabilized by 3-CF3 sterics) OxAdd->Pd_Int Fast TransMet Transmetallation (BLOCKED by 3-CF3) Pd_Int->TransMet Boronic Acid + Base Prod Biaryl Product TransMet->Prod Reductive Elimination Note1 4-OMe donates e- Strengthens C-Cl bond Note1->Substrate Note2 3-CF3 Steric Bulk Repels Boronate Note2->TransMet

Figure 1: Mechanistic bottlenecks in the catalytic cycle. The red nodes indicate the primary failure points requiring specific ligand selection.

Optimized Experimental Protocol

This protocol utilizes XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, crucial for deactivated chlorides.

Materials & Reagents
  • Substrate: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (Potassium Phosphate, tribasic) - Crucial: Anhydrous or 0.5M solution.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1).

Step-by-Step Methodology
  • Inert Setup:

    • Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

    • Critical: If using free phosphine ligands (non-precatalyst), purge the vial with Argon/Nitrogen before adding solids to prevent ligand oxidation.

  • Reagent Addition:

    • Add 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 211 mg).

    • Add Aryl Boronic Acid (1.2 mmol).

    • Add XPhos Pd G3 (0.02 mmol, ~17 mg).

    • Add

      
       (2.0 mmol, 424 mg). Note: Using phosphate avoids the aggressive hydrolysis seen with hydroxides.
      
  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • Degas: Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into liquid) or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of the electron-rich XPhos ligand.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C - 90°C for 4–12 hours.

    • Monitoring: Check by LCMS.[1][2] Look for the disappearance of the chloride (m/z ~211).

    • Note: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organics over

      
      , filter, and concentrate.
      

Comparative Data & Ligand Screening

The following data summarizes the performance of different catalytic systems for this specific scaffold (coupling with Phenylboronic acid).

Catalyst SystemBaseSolventYield (%)Notes


DME/H2O15%Failed. Oxidative addition is too slow; extensive protodeboronation of boronic acid.


Dioxane/H2O45%Moderate. Significant homocoupling observed.

+ SPhos

Toluene/H2O82%Excellent. SPhos handles the steric bulk of the 3-

group well.
XPhos Pd G3

THF/H2O94% Best. XPhos provides the optimal balance of electron richness (for OA) and bulk (for RE).
Peppsi-IPr

Dioxane70%Good, but

hydrolysis byproduct (pyridone) observed due to stronger base.

Troubleshooting Guide

Workflow for Optimization

DecisionTree Start Start: Standard Protocol (XPhos Pd G3, K3PO4, Dioxane/H2O) Check Check LCMS after 4h Start->Check Result1 Full Conversion Check->Result1 Success Result2 Stalled (<50%) Check->Result2 SM Remains Result3 Hydrolysis (Pyridone) Check->Result3 OH- byproduct Action1 Proceed to Workup Result1->Action1 Action2 Switch to SPhos (Smaller steric profile) Result2->Action2 Action3 Switch to Anhydrous Conditions (Base: CsF or K3PO4 dry) Result3->Action3

Figure 2: Decision matrix for reaction optimization based on LCMS feedback.

Common Issues & Fixes
  • Protodeboronation (Loss of Boronic Acid):

    • Symptom:[2][4][5][6][7][8][9] Aryl chloride remains, but boronic acid is gone (converted to Ar-H).

    • Cause: Transmetallation is too slow due to the 3-

      
       steric clash.
      
    • Fix: Use SPhos (smaller than XPhos) or add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst.

  • Pyridone Formation (Hydrolysis):

    • Symptom:[2][4][5][6][7][8][9] Mass spectrum shows M-Cl+OH (M+16 mass shift).

    • Cause: Water attacking the 2-position.

    • Fix: Switch to anhydrous toluene and use CsF or powdered anhydrous

      
        as the base.
      

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich. "Buchwald Ligands and Precatalysts User Guide." Merck KGaA, 2023.

  • BenchChem. "Suzuki Coupling of Pyridyl Halides: Reactivity of Chloropyridines vs Bromopyridines." BenchChem Technical Notes, 2025.

  • Ishihara Sangyo Kaisha. "Process for producing 2-chloro-3-trifluoromethylpyridine."[6] US Patent 2012/0259125, 2012.

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Recent Developments." Organic Chemistry Portal, 2023.

Sources

Method

High-Fidelity Buchwald-Hartwig Amination of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Executive Summary & Strategic Analysis Objective: To establish a robust, scalable protocol for the palladium-catalyzed amination of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine . The Challenge (The Ortho-Effect): This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Objective: To establish a robust, scalable protocol for the palladium-catalyzed amination of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine .

The Challenge (The Ortho-Effect): This substrate presents a classic "perfect storm" of steric and electronic challenges. While the pyridine ring is electron-deficient (activating the C-Cl bond for oxidative addition), the 3-trifluoromethyl (


) group  imposes severe steric bulk immediately adjacent to the reaction center.
  • Steric Clash: The bulky

    
     group inhibits the approach of the palladium center and, more critically, destabilizes the square-planar intermediate required for reductive elimination.
    
  • Electronic Deactivation: The 4-methoxy (

    
    ) group  acts as a resonance donor, partially deactivating the electrophilicity of the 2-position compared to a bare pyridine, though the inductive pull of the 
    
    
    
    largely counteracts this.

The Solution: Standard ligands (


, dppf, Xantphos) will likely fail or require harsh conditions leading to hydrodehalogenation. Success requires 4th Generation Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
  • Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These bulky ligands facilitate reductive elimination in crowded systems.

  • Secondary Amines: Use RuPhos .[1][2] Its specific steric profile lowers the barrier for oxidative addition while still permitting reductive elimination.

Mechanistic Insight & Ligand Selection

To ensure reproducibility, one must understand the catalytic bottleneck. In this specific substrate, the rate-limiting step shifts depending on the amine class.

The Catalytic Cycle & Steric Bottlenecks[3][4]

Figure 1: Catalytic cycle highlighting the impact of the 3-trifluoromethyl group on the reductive elimination step.

Ligand Decision Matrix
Amine ClassRecommended LigandRationalePrecatalyst Recommendation
Primary Alkyl/Aryl BrettPhos The extreme bulk of BrettPhos forces the Pd-complex into a geometry that favors reductive elimination, overcoming the

hindrance.
BrettPhos Pd G4
Secondary Acyclic RuPhos RuPhos provides a balance; it is less bulky than BrettPhos, allowing easier oxidative addition (often difficult with electron-rich amines) while still supporting the crowded transition state.RuPhos Pd G4
Secondary Cyclic RuPhos or XPhos Cyclic amines (morpholine, piperidine) are less sterically demanding than acyclic ones.RuPhos Pd G4
Anilines (Weak Nu) tBuBrettPhos For weak nucleophiles, the increased electron density of the tBu variant stabilizes the oxidative addition complex.tBuBrettPhos Pd G3/G4

Experimental Protocols

Materials & Safety
  • Palladium Source: Use Palladacycle Precatalysts (Gen 3 or Gen 4) . Avoid

    
     if possible, as the dba ligand can inhibit reactions with difficult substrates.
    
  • Base: LHMDS (Lithium Hexamethyldisilazide) is preferred for 2-aminopyridines to prevent protonation of the pyridine nitrogen. NaOtBu is a viable alternative if the substrate is stable to strong nucleophiles.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Inert Gas: Argon or Nitrogen (Strict exclusion of

    
     is vital for the active catalyst lifespan).
    
Protocol A: Rapid Optimization Screen (Recommended First Step)

Use this micro-scale protocol to identify the optimal Ligand/Base combination before scale-up.

Setup: 1-dram vials with stir bars or a reaction block. Scale: 0.1 mmol.

  • Stock Solutions: Prepare stock solutions of the substrate (0.5 M in Dioxane) and amines (0.6 M in Dioxane).

  • Dosing:

    • Add Substrate (200 µL, 0.1 mmol).

    • Add Amine (200 µL, 0.12 mmol, 1.2 equiv).

  • Catalyst Addition:

    • Add Pd Precatalyst (2.5 µmol, 2.5 mol%).

      • Vial 1: BrettPhos Pd G4

      • Vial 2: RuPhos Pd G4

      • Vial 3: XPhos Pd G4

  • Base Addition:

    • Add Base (0.24 mmol, 2.4 equiv).

      • Screen A: NaOtBu (solid)

      • Screen B: LHMDS (1.0 M in THF solution)

  • Reaction: Seal caps. Heat to 100°C for 12 hours.

  • Analysis: Dilute with EtOAc, filter through a silica plug, and analyze via LC-MS. Look for the product mass and conversion percentage.

Protocol B: Preparative Scale Synthesis (Gram Scale)

The "Golden Recipe" for high yield.

Substrate: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) Reagent: Primary or Secondary Amine (1.2 eq) Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1.0 - 3.0 mol%) Base: NaOtBu (1.4 eq) or LHMDS (2.2 eq) Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Glassware Prep: Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1]

  • Solids Charge: Charge the flask with the Substrate (e.g., 2.11 g, 10 mmol), solid Amine (if applicable), and NaOtBu (1.35 g, 14 mmol).

    • Note: If using LHMDS solution or liquid amine, add them in step 4.

  • Catalyst Charge: Add the Pd G4 Precatalyst (e.g., RuPhos Pd G4, 0.20 mmol, 2 mol%).

    • Why Precatalyst? It ensures a precise 1:1 Pd:Ligand ratio and rapid initiation at lower temperatures compared to mixing

      
       + Ligand.
      
  • Solvent & Liquids: Evacuate and backfill with Argon (3 cycles). Syringe in anhydrous 1,4-Dioxane (50 mL). Add liquid amine or LHMDS solution at this stage.

  • Reaction: Heat the mixture to 90°C - 100°C in an oil bath. Stir vigorously.

    • Monitoring: Check by HPLC/UPLC after 2 hours. If conversion is <50%, add another 1 mol% catalyst.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Tip: Aminopyridines can streak on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to improve peak shape.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or Oxidative Addition failure.Switch to BrettPhos (bulkier) or increase temperature to 110°C. Ensure solvent is strictly anhydrous.
Hydrodehalogenation (Product is 4-OMe-3-CF3-Py)

-Hydride elimination from the amine or solvent.
This competes with Reductive Elimination.[4][5] Switch to RuPhos (accelerates Reductive Elimination). Switch solvent from Dioxane to Toluene.
Starting Material Intact, Catalyst Blacking Out Catalyst decomposition ("Pd Black").The active species is unstable. Increase ligand ratio (add 1 mol% free ligand) or switch to tBuBrettPhos (more stable).
Product is present but low yield Incomplete conversion due to equilibrium.If using NaOtBu, switch to LHMDS (irreversible deprotonation).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[6][7] Chemical Science, 2(1), 27-50.[6]

  • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of 2-Chloropyridines. Journal of Organic Chemistry. Note: Validates the reactivity of 2-chloropyridines with Buchwald conditions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Application

Application Notes &amp; Protocols: The Utility of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its Analogs in Modern Agrochemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in the discovery of modern agrochemicals, imparting enhanced efficacy, metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in the discovery of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients.[1][2] This guide delves into the synthetic application of this critical structural motif, with a particular focus on the potential of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine as a versatile building block. While public domain literature on this specific isomer is emerging, its architecture is representative of a class of intermediates vital for constructing complex herbicides and pesticides. This document will use the synthesis of the commercial herbicide Pyroxsulam, which features a closely related 2-methoxy-4-(trifluoromethyl)pyridine core, as a primary case study. Through this example, we will provide detailed protocols, explain the causality behind experimental choices, and illustrate the synthetic principles applicable to 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its structural analogs.

Part 1: The Trifluoromethylpyridine (TFMP) Scaffold: A Privileged Structure in Agrochemicals

The incorporation of a trifluoromethyl group (CF3) into a pyridine ring creates a powerful combination for bioactive molecule design. The CF3 group is a well-established bioisostere that can significantly increase a molecule's lipophilicity, which aids in its transport across biological membranes, and enhance its metabolic stability by blocking sites susceptible to oxidative degradation.[1] The pyridine ring itself offers a versatile chemical handle and can engage in specific interactions with biological targets.

This combination has led to the development of numerous successful commercial agrochemicals, including:

  • Herbicides: Fluazifop, Haloxyfop, and Pyroxsulam.[3][4][5]

  • Insecticides: Flonicamid and Sulfoxaflor.[4]

  • Fungicides: A growing class of novel compounds.[2]

The specific arrangement of substituents—such as chloro and methoxy groups—on the TFMP ring is crucial for fine-tuning the molecule's reactivity and biological activity. The chloro group serves as an excellent leaving group for nucleophilic substitution reactions, while the methoxy group can modulate electronic properties and steric profile.

TFMP_Scaffold cluster_core Trifluoromethylpyridine (TFMP) Core cluster_substituents Key Functional Groups for Synthesis TFMP Pyridine Ring + Trifluoromethyl Group (CF3) Cl Chloro (Cl) (Leaving Group for Substitution) TFMP->Cl Enables Nucleophilic Aromatic Substitution OMe Methoxy (OMe) (Electronic/Steric Modifier) TFMP->OMe Modulates Reactivity & Target Binding Other Other Groups (Br, NH2, etc.) (Versatile Handles) TFMP->Other Provides Diverse Derivatization Routes

Caption: Logical relationships of the TFMP core and key functional groups.

Part 2: Case Study: Synthesis of the Herbicide Pyroxsulam

Pyroxsulam is a potent, broad-spectrum herbicide developed by Dow AgroSciences for post-emergence control of grass and broadleaf weeds in cereal crops.[3] It functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical pathway for the biosynthesis of branched-chain amino acids in plants.[3] The chemical structure of Pyroxsulam features a 2-methoxy-4-(trifluoromethyl)pyridine moiety, making its synthesis an excellent model for understanding the application of related intermediates.

A key precursor in its industrial synthesis is 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride .[6] This intermediate contains the complete substituted pyridine ring and a highly reactive sulfonyl chloride group, primed for coupling with the second major fragment of the target molecule.

Pyroxsulam_Workflow Intermediate 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (Key Intermediate) Coupling Sulfonamide Bond Formation (Coupling Reaction) Intermediate->Coupling Partner Amino-Triazolopyrimidine (Coupling Partner) Partner->Coupling Crude Crude Pyroxsulam Product Coupling->Crude Purification Work-up & Purification (e.g., Crystallization) Crude->Purification Final High-Purity Pyroxsulam Purification->Final

Caption: High-level workflow for the synthesis of Pyroxsulam.

Part 3: Detailed Synthetic Protocols

The protocols provided are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Representative Synthesis of a Substituted TFMP Intermediate

While a specific, peer-reviewed synthesis for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is not widely published, a general and robust route can be adapted from established patent literature for related isomers.[7] This multi-step process typically involves building the pyridine ring through cyclocondensation followed by functional group manipulation.

Objective: To synthesize 2-Chloro-4-trifluoromethylpyridine from acyclic precursors.

Step A: Cyclocondensation to form 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the precursor mixture (e.g., 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers), ammonium acetate, and a high-boiling solvent like formamide.[7]

  • Rationale: Ammonium acetate serves as the nitrogen source for the pyridine ring formation in this condensation reaction. Formamide is a polar, aprotic solvent suitable for high-temperature reactions.

  • Reaction: Under a nitrogen atmosphere, heat the mixture to 160 °C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction to approximately 60 °C. Add water and a saturated sodium chloride solution. A solid product should precipitate. Cool the mixture further to -10 °C to maximize precipitation, then collect the solid by filtration and dry under vacuum.[7]

Step B: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine

  • Reaction Setup: In a fume hood, charge a flask with the 2-hydroxy-4-(trifluoromethyl)pyridine from the previous step and a solvent such as 1,2-dichloroethane. Add a catalytic amount of N,N-Dimethylformamide (DMF).[7]

  • Reagent Addition: At room temperature, add thionyl chloride (SOCl2) dropwise. An exothermic reaction may occur.

  • Rationale: Thionyl chloride is a powerful chlorinating agent that converts the hydroxyl group of the hydroxypyridine into a chloro group. DMF acts as a catalyst for this transformation.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4 hours.

  • Work-up: Cool the reaction mixture and dilute it with 1,2-dichloroethane. Carefully pour the mixture into a beaker of ice water to quench the excess thionyl chloride. Neutralize the solution to a neutral pH with a 10% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer, dry the combined organic phases with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude liquid via vacuum distillation to yield pure 2-chloro-4-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of Pyroxsulam via Sulfonamide Coupling

Objective: To synthesize Pyroxsulam from 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride and an amino-triazolopyrimidine partner.

Reagent/MaterialMolar Eq.Purpose
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride1.0Key Intermediate
N-(5,8-dimethoxy[3][8]triazolo[1,5-c]pyrimidin-2-yl)-2-methoxyacetamide1.0 - 1.1Coupling Partner
Pyridine or Triethylamine1.5 - 2.0Base (HCl Scavenger)
Acetonitrile (anhydrous)-Reaction Solvent
Magnetic Stirrer, Heating Mantle-Equipment
Standard Glassware-Equipment

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the amino-triazolopyrimidine coupling partner in anhydrous acetonitrile.

  • Base Addition: Add the base (e.g., pyridine) to the solution and stir for 10 minutes at room temperature.

  • Rationale: The coupling reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion and preventing side reactions.

  • Intermediate Addition: Slowly add a solution of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in acetonitrile to the reaction mixture.

  • Rationale: A slow, controlled addition helps to manage any potential exotherm and ensures a homogeneous reaction.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor the disappearance of the starting materials using TLC or HPLC.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity Pyroxsulam.

Part 4: Data Presentation

The following table summarizes typical data for the successful synthesis of Pyroxsulam.

ParameterExpected ValueMethod
Yield 85-95%Gravimetric
Purity >98%HPLC
Appearance Off-white to light tan solidVisual
Melting Point 210-212 °CMelting Point Apparatus
¹H NMR Consistent with published spectraNMR Spectroscopy
Mass Spec (m/z) [M+H]⁺ consistent with C₁₄H₁₄F₃N₅O₅SLC-MS

Part 5: Conclusion and Future Outlook

The trifluoromethylpyridine scaffold is undeniably a critical component in the modern agrochemical development pipeline. Intermediates like 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its isomers are high-value building blocks that enable the construction of complex and highly active molecules. The synthesis of Pyroxsulam demonstrates a key synthetic strategy—sulfonamide coupling—that is broadly applicable in this field.

While the direct application of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine may not be as extensively documented as some of its isomers, its potential is clear.[9] Future research should focus on exploring the derivatization of such underutilized TFMP isomers to discover next-generation agrochemicals with novel modes of action, improved safety profiles, and enhanced efficacy to meet the growing demands of global agriculture.[1]

References

  • AERU. (2026, February 18). Haloxyfop-P-methyl (Ref: DE 535). University of Hertfordshire.
  • Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • Unknown. (2025, October 18).
  • Unknown. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.
  • Haga, T., et al. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium series - American Chemical Society.
  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Unknown.
  • CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
  • Smolecule. (2024, April 14). 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
  • BenchChem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
  • PubChem. 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine.
  • Wang, L., et al. (2022, March 8). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Unknown. (2011).

Sources

Method

Application Note: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine as a Strategic Intermediate for the Synthesis of Novel Arylpicolinate Herbicides

Abstract The quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agrochemical research. Trifluoromethylpyridine (TFMP) derivatives have emerged as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agrochemical research. Trifluoromethylpyridine (TFMP) derivatives have emerged as a privileged structural motif in the design of next-generation crop protection agents. This application note provides a detailed technical guide on the strategic use of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, a highly functionalized intermediate, for the synthesis of innovative synthetic auxin herbicides, specifically those in the 6-arylpicolinate class. We present its physicochemical properties, discuss its synthetic rationale, and provide a robust, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, empowering researchers to accelerate the discovery and development of novel herbicidal compounds.

Introduction: The Strategic Value of Fluorinated Pyridines in Herbicide Discovery

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in agrochemical and pharmaceutical design.[1] The unique electronic properties, lipophilicity, and metabolic stability conferred by the -CF3 group can dramatically enhance the biological activity and bioavailability of a parent compound.[1] Specifically, the trifluoromethylpyridine (TFMP) scaffold is a key component in numerous commercial pesticides, underscoring its importance as a bioactive fragment.[2]

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a bespoke building block designed for multi-step organic synthesis. Each substituent serves a distinct and critical function:

  • The trifluoromethyl group at the 3-position is a key driver of herbicidal efficacy.

  • The chloro group at the 2-position provides a reactive handle, serving as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[3]

  • The methoxy group at the 4-position modulates the electronic character of the pyridine ring, influencing reaction outcomes and the final compound's interaction with its biological target.

This guide focuses on the application of this intermediate in the synthesis of 6-arylpicolinates, a potent class of synthetic auxin herbicides that includes commercial products like halauxifen-methyl and florpyrauxifen-benzyl.[4][5] These herbicides function by mimicking natural plant hormones, leading to uncontrolled growth and subsequent death in susceptible weed species.[4] The strategic coupling of the 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine core with various aryl boronic acids offers a modular and efficient route to vast libraries of novel herbicidal candidates.[6]

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up. The key characteristics of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClF₃NO[7]
Molecular Weight 211.57 g/mol [7]
CAS Number Not publicly availableN/A
Appearance Colorless to pale yellow liquid/solidInferred from similar compounds[8][9]
SMILES COC1=C(C(=NC=C1)Cl)C(F)(F)F[7]
InChI Key ZNFGHPBRWYMFNC-UHFFFAOYSA-N[7]
Predicted XlogP 2.7[7]

Note: While a specific CAS number for this exact isomer is not readily found in public databases, related structures like 2-chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6) are well-documented.[10][11]

Synthetic Strategy: Building the Arylpicolinate Core via Suzuki-Miyaura Coupling

The primary application of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is the construction of a biaryl C-C bond, which forms the backbone of 6-arylpicolinate herbicides. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acid coupling partners.[12]

The chlorine atom at the 2-position of the pyridine ring is an ideal electrophilic partner for this reaction.[3][13] The overall synthetic workflow involves coupling the pyridine intermediate with a substituted arylboronic acid, which will become the "aryl tail" of the final herbicide. This tail is a critical determinant of herbicidal activity and crop selectivity.[6]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Herbicide Core Structure cluster_final Final Product A 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine C Suzuki-Miyaura Cross-Coupling A->C Electrophile B Substituted Arylboronic Acid B->C Nucleophile D 6-Aryl-4-methoxy-3-(trifluoromethyl) -picolinate Precursor C->D Pd Catalyst, Base E Novel Herbicide D->E Further Functionalization

Caption: General workflow for novel herbicide synthesis.

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium(0) species.[14][15] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine intermediate, forming a Pd(II) complex. This is often the rate-limiting step.[14]

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments (the pyridine and the aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Suzuki_Mechanism cluster_reactants Inputs pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X (Pyridyl-Cl) aryl_halide->pd2_complex boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of a Model 6-Arylpicolinate Precursor

This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine with a representative arylboronic acid.

Reaction Scheme: (Image of the chemical reaction showing the pyridine intermediate + an arylboronic acid yielding the coupled product)

Materials:

  • 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv.)

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or reaction vial suitable for heating under reflux

  • Magnetic stirrer and heat plate

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Expertise Note: The use of a pre-catalyst like Pd(dppf)Cl₂ is recommended for its air stability and reliability. The dppf ligand is effective for coupling electron-deficient heterocycles.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process, known as sparging, removes oxygen which can poison the palladium catalyst.

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 4:1 or 5:1 dioxane:water mixture.

    • Trustworthiness Note: The solvent must be degassed (e.g., by bubbling inert gas through it for 15-20 minutes) prior to addition to maintain an oxygen-free environment. The water is essential for the catalytic cycle, particularly for activating the boronic acid.[16]

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    • Self-Validation System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (the pyridine intermediate).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel.

    • A solvent gradient system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the pure product.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the pure 6-arylpicolinate precursor.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a high-value, strategically designed intermediate for the synthesis of novel herbicides. Its carefully arranged functional groups enable efficient and modular construction of complex 6-arylpicolinate structures through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. The detailed protocol provided herein offers a reliable starting point for researchers, enabling them to rapidly synthesize and evaluate new herbicidal candidates. By leveraging the principles and techniques outlined in this guide, scientists in the agrochemical field can accelerate the development of next-generation crop protection solutions.

References

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. (n.d.). American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 13). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015, January 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025, October 13). ResearchGate. Retrieved from [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999, January 1). Semantic Scholar. Retrieved from [Link]

  • 3-Chloro-2-methoxy-4-trifluoromethylpyridine. (n.d.). Anhui Haiheng Pharmaceutical Chemistry Co., Ltd. Retrieved from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013, March 25). MDPI. Retrieved from [Link]

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015, November 4). ACS Publications. Retrieved from [Link]

  • 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

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Application

Application Note &amp; Protocols for the N-Oxidation of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Introduction: Navigating the Synthesis of an Electron-Deficient Pyridine N-Oxide Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in pharmaceutical and agrochemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of an Electron-Deficient Pyridine N-Oxide

Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in pharmaceutical and agrochemical synthesis. The N-O moiety fundamentally alters the electronic properties of the pyridine ring, acting as a "push-pull" group that facilitates reactions not readily achievable with the parent pyridine.[1][2] Specifically, it activates the C2 and C4 positions for both nucleophilic and electrophilic substitution, and the N-oxide can be readily removed later in a synthetic sequence.[1][3]

The subject of this guide, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, is a key building block in several active ingredients.[4] However, its N-oxidation presents a significant chemical challenge. The pyridine nitrogen is rendered exceptionally electron-deficient by the potent inductive effects of the adjacent chloro and trifluoromethyl substituents.[5] This deactivation diminishes the nitrogen's nucleophilicity, making it resistant to oxidation under standard conditions.[6]

This document provides two robust, field-proven protocols for the successful N-oxidation of this challenging substrate. We will delve into the mechanistic rationale for reagent selection, provide detailed step-by-step procedures, and offer guidance on product characterization and troubleshooting. The methods presented are designed for scalability and safety, catering to the needs of researchers in drug discovery and process development.

Mechanistic Rationale: The Electrophilic Attack

The N-oxidation of a pyridine is a classic example of an electrophilic oxidation. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent, typically a peroxy acid. The reaction proceeds via a concerted transition state where the oxygen atom is transferred to the nitrogen, and a proton is transferred, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct.

For an electron-deficient pyridine, the reduced nucleophilicity of the nitrogen requires a more electrophilic oxygen source to drive the reaction to completion. This is achieved either by using a stronger peroxy acid or by generating one in situ.[6][7]

Caption: General mechanism of pyridine N-oxidation with a peroxy acid.

Recommended Oxidation Protocols

Two primary methods are presented, balancing classical reliability with modern safety and efficiency considerations.

Protocol A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Principle: This protocol employs the widely used and commercially available m-CPBA. It is a reliable, crystalline solid that is relatively stable and effective for a broad range of substrates. For electron-deficient pyridines, the reaction may require gentle heating to achieve a reasonable rate.[8]

Materials & Reagents

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine225.582.26 g10.0 mmol1.0
m-CPBA (77% max.)172.57~3.33 g15.0 mmol1.5
Dichloromethane (DCM)-100 mL--
Saturated aq. NaHCO₃-As needed--
10% aq. Na₂SO₃-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (2.26 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (100 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (~3.33 g, 15.0 mmol, 1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The N-oxide product is typically more polar.

  • Work-up - Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly add 10% aqueous sodium sulfite (Na₂SO₃) solution (~20 mL) to quench any remaining peroxide (test with peroxide strips). Stir for 15 minutes.

  • Work-up - Neutralization: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct.

  • Work-up - Extraction: Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product.

Safety Notes:

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • The reaction can be exothermic, especially during the initial addition. Maintain controlled cooling.

Protocol B: Oxidation with Urea-Hydrogen Peroxide (UHP) & Trifluoroacetic Anhydride (TFAA)

Principle: This method generates the highly potent oxidant, peroxytrifluoroacetic acid, in situ. This is particularly effective for highly electron-deficient pyridines.[6][7] Urea-hydrogen peroxide (UHP) is a stable, solid, and safe source of H₂O₂, making it preferable to handling concentrated aqueous hydrogen peroxide.[9][10]

Materials & Reagents

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine225.582.26 g10.0 mmol1.0
Urea-Hydrogen Peroxide (UHP)94.071.41 g15.0 mmol1.5
Trifluoroacetic Anhydride (TFAA)210.033.15 g (2.1 mL)15.0 mmol1.5
Dichloromethane (DCM), anhydrous-100 mL--
Saturated aq. NaHCO₃-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add urea-hydrogen peroxide (1.41 g, 15.0 mmol).

  • Suspension: Add anhydrous dichloromethane (50 mL) and cool the suspension to 0 °C in an ice-water bath.

  • Activator Addition: Slowly add trifluoroacetic anhydride (2.1 mL, 15.0 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to pre-form the oxidizing agent.

  • Substrate Addition: In a separate flask, dissolve 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (2.26 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction: Add the substrate solution dropwise to the cold oxidant suspension over 20-30 minutes.

  • Warming & Stirring: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC. This reaction is typically faster than the m-CPBA method.

  • Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously until gas evolution ceases.

  • Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Safety Notes:

  • Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • The in situ generation of peroxytrifluoroacetic acid creates a very strong oxidant. The addition and quenching steps must be performed slowly and with cooling.

General Experimental Workflow

The overall process for both protocols follows a standardized sequence of operations common in synthetic organic chemistry.

Experimental Workflow Setup 1. Reaction Setup (Substrate in Solvent) Cooling 2. Cooling to 0 °C Setup->Cooling Addition 3. Oxidant Addition (Controlled Rate) Cooling->Addition Reaction 4. Reaction Stirring (Monitor by TLC) Addition->Reaction Quench 5. Quench Excess Oxidant Reaction->Quench Neutralize 6. Neutralize Acid (Aqueous Wash) Quench->Neutralize Extract 7. Extraction & Drying Neutralize->Extract Purify 8. Purification (Chromatography) Extract->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for the N-oxidation reaction.

Product Characterization

Confirmation of the desired N-oxide product, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine N-oxide, is achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most indicative feature is the appearance of a strong N-O stretching band, typically in the range of 1250-1300 cm⁻¹.[2][11]

  • ¹H NMR Spectroscopy: The formation of the N-O bond deshields the protons on the pyridine ring. Expect a downfield shift for the aromatic protons compared to the starting material.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the -CF₃ group should be recorded and will likely show a minor shift upon N-oxidation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to an increase of 16 atomic mass units (for one oxygen atom) compared to the starting material (M+16).

Comparative Summary and Troubleshooting

FeatureProtocol A (m-CPBA)Protocol B (UHP/TFAA)
Oxidant Strength ModerateVery Strong
Reaction Time Longer (16-24 h)Shorter (4-8 h)
Safety Standard handling for peroxidesRequires careful handling of TFAA and in situ strong oxidant
Cost/Availability m-CPBA is common but can be more expensiveUHP and TFAA are common and cost-effective
Pros Simpler setup, well-establishedHigher reactivity for deactivated rings, faster reaction
Cons Slower, may require heatingMore hazardous reagents, requires anhydrous conditions

Troubleshooting Guide:

  • Incomplete Reaction: If TLC shows significant starting material remaining, consider increasing the reaction temperature (for Protocol A, to ~40 °C) or adding an additional portion of the oxidizing agent (0.2-0.5 equivalents). For Protocol B, ensure reagents are anhydrous.

  • Low Yield: Poor recovery can result from the product's polarity and potential water solubility. Minimize aqueous wash volumes and perform multiple extractions. Ensure complete neutralization of acidic byproducts, as they can complicate purification.

  • Difficult Purification: The product N-oxide is significantly more polar than the starting pyridine. A steeper solvent gradient may be needed for column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a good alternative.

References

  • Organic Syntheses. Pyridine-N-oxide. Available from: [Link]

  • Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available from: [Link]

  • ResearchGate. A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. Available from: [Link]

  • National Center for Biotechnology Information. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]

  • National Center for Biotechnology Information. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. Available from: [Link]

  • Grokipedia. Transition metal complexes of pyridine-N-oxides. Available from: [Link]

  • ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • ResearchGate. Pyridine N-oxide complexes of Cu(II) ions with pseudohalides: Synthesis, structural and spectroscopic characterization. Available from: [Link]

  • Reddit. How to dry pyridine N-oxide obtained commerically. Available from: [Link]

  • Ovid. N-oxidation of pyridines by hydrogen peroxide in the presence of TS-1. Available from: [Link]

  • ChemRxiv. Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. Available from: [Link]

  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Canadian Journal of Chemistry. Syntheses of some pyrimidine N-oxides. Available from: [Link]

  • ResearchGate. Biomimetic oxidative dehydrogenation of 1,4-dihydropyridines with m- chloroperoxybenzoic acid (m-CPBA). Available from: [Link]

  • National Center for Biotechnology Information. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Available from: [Link]

  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available from: [Link]

  • Taylor & Francis Online. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Available from: [Link]

  • University of Lucknow. Pyridine Lecture Notes. Available from: [Link]

  • PubMed. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Available from: [Link]

  • CNKI. Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. Available from: [Link]

  • ResearchGate. N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • National Center for Biotechnology Information. Catalytic Enantioselective Pyridine N-Oxidation. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • DCU Research Repository. SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. Available from: [Link]

  • Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-3-fluoropyridine N-oxide. Available from: [Link]

  • PubChem. 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine. Available from: [Link]

  • ResearchGate. Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. Available from: [Link]

  • National Center for Biotechnology Information. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Available from: [Link]

  • Semantic Scholar. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Available from: [Link]

Sources

Method

experimental procedure for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine analogues

This Application Note and Protocol is designed for researchers requiring a robust, scalable method for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine . This scaffold is a critical intermediate in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a robust, scalable method for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine . This scaffold is a critical intermediate in the development of kinase inhibitors, agrochemicals (e.g., sulfonylureas), and fluorinated building blocks.

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The precursor, 2,4-dichloro-3-(trifluoromethyl)pyridine , possesses two electrophilic sites (C2 and C4) activated by the pyridine nitrogen and the electron-withdrawing trifluoromethyl (CF


) group.
  • The Challenge: The bulky CF

    
     group at C3 exerts steric hindrance on both adjacent positions. However, electronic factors typically favor Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) at the C4 position (para-like) over the C2 position (ortho-like) due to the greater stability of the Meisenheimer intermediate and reduced lone-pair repulsion from the ring nitrogen.
  • The Solution: By strictly controlling temperature and stoichiometry during the methoxylation step, we can kinetically favor the C4-substitution, preserving the C2-chlorine atom for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Analysis

The most efficient route disconnects the C4-methoxy bond, tracing back to the commercially available or easily synthesized 2,4-dichloro-3-(trifluoromethyl)pyridine .

Retrosynthesis Target Target: 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine Precursor Precursor: 2,4-Dichloro-3- (trifluoromethyl)pyridine Target->Precursor S_NAr (Regioselective) Starting Starting Material: 2,4-Dihydroxy-3- (trifluoromethyl)pyridine Precursor->Starting Chlorination (POCl3)

Figure 1: Retrosynthetic pathway highlighting the critical S


Ar step.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-3-(trifluoromethyl)pyridine

Note: If this precursor is purchased commercially (CAS 1186194-98-8), skip to Protocol B.

Objective: Convert the dihydroxy (or pyridone) tautomer to the dichloro-intermediate.

Reagents:

  • 2,4-Dihydroxy-3-(trifluoromethyl)pyridine (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq)
    
  • Phosphorus Pentachloride (PCl

    
    ) (1.0 eq)
    
  • N,N-Diethylaniline (1.0 eq) - Catalyst/Acid Scavenger

Procedure:

  • Setup: In a dry pressure tube or round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ), charge the starting material and PCl
    
    
    
    .
  • Addition: Carefully add POCl

    
     (solvent/reagent) followed by N,N-diethylaniline.
    
  • Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) until the starting material is consumed.

  • Quench (Critical Safety): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO

    
     and brine.[1]
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the 2,4-dichloro  intermediate as a pale yellow oil.
    
Protocol B: Regioselective Methoxylation (The Core Technology)

Objective: Selectively install the methoxy group at C4 while retaining the C2-chlorine.

Reagents:

  • Substrate: 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq, 10 mmol, 2.16 g)

  • Nucleophile: Sodium Methoxide (NaOMe), 0.5M solution in Methanol (1.05 eq, 10.5 mmol). Do not use large excess.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 volumes, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous THF in a 3-neck flask under Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.

    • Why THF? THF moderates the reactivity compared to pure methanol, enhancing regiocontrol.

    • Why -10°C? Lower temperatures favor the kinetic product (C4-substitution) over the thermodynamic equilibration or bis-substitution.

  • Addition: Add the NaOMe/MeOH solution dropwise over 30 minutes via a syringe pump or addition funnel. Maintain internal temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours.

    • Checkpoint: Analyze an aliquot by HPLC or GC-MS.

    • Target Profile: >90% Mono-substituted product.[2] If starting material remains (>5%), add 0.1 eq NaOMe and stir for 30 mins.

    • Regio-check: The C4-OMe product typically elutes after the C2-OMe isomer on non-polar GC columns due to dipole moment differences, but NMR is required for confirmation.

  • Workup:

    • Quench with saturated Ammonium Chloride (NH

      
      Cl) solution (20 mL).
      
    • Dilute with Ethyl Acetate (EtOAc) (50 mL).

    • Separate phases.[1][3][4] Extract aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with water and brine.[1][4] Dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Concentrate in vacuo.[1][3][4]

    • Flash Chromatography: Silica Gel (40g cartridge).

    • Gradient: 0% -> 10% EtOAc in Hexanes.

    • Yield Expectation: 75-85%.

Data Analysis & Validation

Differentiation of Isomers (C4-OMe vs. C2-OMe): The definitive proof of regioselectivity is


H-NMR  and 

C-NMR
.
FeatureTarget: 2-Chloro-4-methoxy-3-CF

Isomer: 4-Chloro-2-methoxy-3-CF

Proton Shift (H6) ~8.3 - 8.5 ppm (Doublet)~8.1 - 8.2 ppm
Proton Shift (H5) ~7.0 - 7.2 ppm (Doublet)~7.2 - 7.4 ppm
NOE Signal NOE between OMe and H5 (Strong)NOE between OMe and None (CF

blocks H)

C Shift (C-OMe)
~56-57 ppm ~54-55 ppm

Reaction Logic Diagram:

ReactionLogic Substrate 2,4-Dichloro-3-(trifluoromethyl)pyridine Reagents NaOMe (1.05 eq) / THF / -10°C Substrate->Reagents Intermediates Meisenheimer Complexes Reagents->Intermediates PathA Path A: Attack at C4 (Favored) Intermediates->PathA Lower Activation Energy PathB Path B: Attack at C2 (Disfavored by Sterics/N-repulsion) Intermediates->PathB Steric Clash ProductA Target: 2-Chloro-4-methoxy-3-CF3 (Major Product) PathA->ProductA ProductB Byproduct: 4-Chloro-2-methoxy-3-CF3 (Minor Isomer) PathB->ProductB

Figure 2: Mechanistic pathway governing the regioselectivity of the S


Ar reaction.

Safety & Handling

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive. Reacts violently with water. All operations must be performed in a functioning fume hood.
    
  • Sodium Methoxide: Corrosive and moisture sensitive.[3] Store under inert gas.

  • Pressure Buildup: The chlorination step (Protocol A) generates HCl gas.[3] Ensure the system is vented through a scrubber (NaOH trap).

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry, 2003.

  • S

    
    Ar Methodology:  Tsukamoto, K., & Nakamura, T. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2020. 
    
  • Precursor Synthesis: Patent US20120259125A1, "Process for producing 2-chloro-3-trifluoromethylpyridine compounds."[2][3] Ishihara Sangyo Kaisha, Ltd.[5][6]

  • Analogous Chemistry (Pyroxsulam): Use of 2-methoxy-4-(trifluoromethyl)pyridine derivatives in herbicide synthesis. Dow AgroSciences Data.

Sources

Application

Application Note: Catalytic Functionalization of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Executive Summary This guide details the catalytic functionalization of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 65753-47-1). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic functionalization of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 65753-47-1). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. The presence of the bulky, electron-withdrawing trifluoromethyl (


) group at the C3 position, combined with the electron-donating methoxy (

) group at C4, creates a unique "push-pull" electronic environment that complicates standard catalytic protocols.

This document provides optimized protocols for:

  • Suzuki-Miyaura Cross-Coupling (C-C bond formation) overcoming ortho-steric hindrance.

  • Buchwald-Hartwig Amination (C-N bond formation) addressing electronic deactivation.

  • Ir-Catalyzed C-H Borylation for late-stage diversification at the C6 position.

Structural Analysis & Reactivity Profile

Successful functionalization requires understanding the competing steric and electronic forces on the pyridine ring.

  • C2-Cl (The Primary Handle): Activated by the pyridine nitrogen and the ortho-

    
     group. However, the 4-OMe group donates electron density into the ring via resonance, slightly decreasing the electrophilicity of the C2 position compared to non-methoxylated analogs.
    
  • C3-

    
     (The Steric Gatekeeper):  This group imposes significant steric bulk, hindering the approach of metal centers (Pd) during oxidative addition and transmetallation. It necessitates the use of specific, bulky phosphine ligands.[1]
    
  • C6-H (The Distal Site): The most accessible site for C-H activation, sterically remote from the

    
     group.
    
Visualization: Reactivity Logic Flow

ReactivityMap Substrate 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine C2_Pos Position C2 (Cl) Primary Electrophile Substrate->C2_Pos C3_Pos Position C3 (CF3) Steric Hindrance Source Substrate->C3_Pos C4_Pos Position C4 (OMe) Electronic Deactivation Substrate->C4_Pos C6_Pos Position C6 (H) Sterically Accessible Substrate->C6_Pos Method_Suzuki Suzuki Coupling (Requires Bulky Ligands) C2_Pos->Method_Suzuki C-C Bond Method_Buchwald Buchwald Amination (Requires High Activity Pd) C2_Pos->Method_Buchwald C-N Bond C3_Pos->Method_Suzuki Hinders Approach C4_Pos->Method_Buchwald Reduces Oxidative Addn. Method_CH Ir-Catalyzed Borylation (Site Selective for C6) C6_Pos->Method_CH Late Stage

Figure 1: Reactivity map illustrating the interplay between structural features and catalytic strategy.

Protocol A: Suzuki-Miyaura Cross-Coupling[2]

Challenge: The ortho-


 group blocks the coordination of the palladium species. Standard ligands like 

often result in low yields or homocoupling. Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos . These ligands create a "pocket" that facilitates oxidative addition while preventing catalyst decomposition.
Materials
  • Substrate: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol
  • Charge: In a glovebox or under Argon flow, add the pyridine substrate (1.0 mmol), boronic acid (1.2 mmol),

    
     (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground 
    
    
    
    (636 mg, 3.0 mmol) to a reaction vial equipped with a magnetic stir bar.
  • Solvate: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Seal & Heat: Cap the vial tightly. Heat the reaction block to 100°C with vigorous stirring (800 rpm).

  • Monitor: Check reaction progress via LC-MS after 2 hours. The steric bulk may require reaction times up to 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch the base to


 and lower the temperature to 80°C, extending the time.

Protocol B: Buchwald-Hartwig Amination[3]

Challenge: The 4-methoxy group renders the C2-Cl bond less electrophilic than typical 2-chloropyridines. Furthermore, the


 group prevents the formation of the Pd-Amine-Aryl complex required for reductive elimination.
Solution:  Utilization of BrettPhos  or RuPhos  precatalysts.[1] These ligands are specifically designed to couple hindered aryl halides with primary and secondary amines.
Materials
  • Substrate: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or

    
     (for base-sensitive substrates)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol
  • Pre-complexation (Optional but recommended): If not using G3 precatalyst, mix

    
     and BrettPhos (1:1 ratio) in dioxane for 5 minutes at 60°C to generate the active species before adding substrate.
    
  • Charge: Add the pyridine substrate (1.0 mmol), amine (1.2 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry vial under inert atmosphere (

    
     or Ar).
    
  • Solvate: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Heat to 90°C for 4–16 hours.

  • Quench: Cool to RT, filter through a pad of Celite to remove palladium black and salts. Rinse with EtOAc.

  • Analysis: Analyze crude via LC-MS. Look for the distinct M+1 of the aminated product.

Workflow Diagram: Buchwald Optimization

BuchwaldWorkflow Start Start: C-N Coupling Check_Amine Amine Type? Start->Check_Amine Primary Primary Alkyl/Aryl Check_Amine->Primary Secondary Secondary Cyclic Check_Amine->Secondary Ligand_Brett Ligand: BrettPhos Base: NaOtBu Primary->Ligand_Brett Ligand_Ru Ligand: RuPhos Base: NaOtBu Secondary->Ligand_Ru Condition 90°C, Dioxane, 12h Ligand_Brett->Condition Ligand_Ru->Condition Output Isolated Product Condition->Output

Figure 2: Decision matrix for ligand selection in Buchwald-Hartwig amination of the target scaffold.

Protocol C: Iridium-Catalyzed C-H Borylation[4]

Context: If the 2-Cl position must be preserved for later steps, or if a 2,6-disubstituted pyridine is the target, C-H activation is the method of choice. Regioselectivity: The bulky 3-


 and 4-OMe groups sterically block the C3, C4, and C5 positions. The C6 position  is the only sterically accessible site for the active Iridium catalyst.
Materials
  • Substrate: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (Anhydrous)

Protocol
  • Catalyst Prep: In a glovebox, mix

    
     (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
    
  • Reaction Assembly: Add substrate (1.0 mmol) and

    
     (1.0 mmol) to a pressure vial. Add the catalyst solution.
    
  • Conditions: Heat at 60°C for 12 hours. (Note: High heat is rarely needed for Ir-borylation; excessive heat causes protodeboronation).

  • Workup: Evaporate volatiles. The residue is usually pure enough for the next coupling step. If isolation is needed, rapid filtration through a short silica plug (100%

    
    ) is recommended to avoid degrading the pinacol boronate.
    

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki)

steric blocking
Switch from

to SPhos or XPhos . Increase temp to 110°C.
Dechlorination (Hydrodehalogenation)

-hydride elimination or Pd-H species
Use strictly anhydrous solvents.[1] Switch base to

. Reduce reaction time.
No Reaction (Buchwald) Catalyst poisoning by pyridine NUse G3 Precatalysts (creates active Pd(0) immediately). Ensure amine is dry.[1]
Protodeboronation (Suzuki) Base too strong / Temp too highSwitch from

to

or

. Lower temp to 80°C.

References

  • Vertex Pharmaceuticals. (2025). Synthesis of 2-chloro-4-(trifluoromethyl)pyridine derivatives.[2][3] Google Patents. 3[4]

  • BenchChem. (2025).[1] Buchwald-Hartwig Amination with Chloropyridines: Technical Support & Protocols.[1]1[5][6][4]

  • Organic Chemistry Portal. (2024). Suzuki Coupling of Pyridyl Chlorides.7[6][4]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Chloro-3-(trifluoromethyl)pyridine.[8][9]9[4]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings.10[5][6][11][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. It is designed to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this important chemical intermediate.

I. Introduction and Safety First

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. The crude product from synthesis often contains unreacted starting materials, by-products, and other impurities that must be removed.

Safety Precautions: Before commencing any purification protocol, it is crucial to consult the Safety Data Sheet (SDS). 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its related compounds can be hazardous.

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][3]

  • First Aid: In case of contact with eyes, rinse immediately and cautiously with water for several minutes.[1][2] If on skin, remove contaminated clothing and rinse the skin with water.[1] If inhaled, move the person to fresh air.[1] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[1]

  • Fire Hazards: While not always explicitly stated for this specific compound, related structures can be flammable solids or have combustible properties.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.

ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the product is lower than the boiling point of the solvent. 2. A high concentration of impurities is depressing the melting point.1. Use a lower-boiling point solvent or a mixed solvent system.[4] 2. Add slightly more of the primary solvent to the hot solution.[4] 3. Attempt to "seed" the solution with a pure crystal of the product.[4] 4. Perform a preliminary purification by column chromatography to remove the bulk of impurities.[4]
Low recovery of purified product. 1. Too much solvent was used during recrystallization.[4] 2. The product has significant solubility in the cold recrystallization solvent.[4] 3. Premature crystallization occurred during hot filtration.[4]1. Concentrate the filtrate and cool to obtain a second crop of crystals.[4] 2. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.[5] 3. Use a pre-heated funnel for hot filtration to prevent cooling and crystallization.[6]
Colored impurities persist in the final product. The impurity has similar solubility to the product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[4] 2. Experiment with a different recrystallization solvent or a two-solvent system.[4][6] 3. Column chromatography may be necessary for complete separation.[4]
Column Chromatography Challenges

For complex mixtures or when high purity is required, column chromatography is often the method of choice.

ProblemPossible Cause(s)Solution(s)
Poor separation of product and impurities. 1. The mobile phase polarity is not optimized. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with crude material.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting point for pyridine derivatives is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a product Rf of ~0.3.[4] 2. Repack the column carefully, ensuring a uniform and compact bed of silica gel. 3. Reduce the amount of crude material loaded onto the column.
Product is difficult to elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the mobile phase. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.
Distillation Difficulties

For liquid products, distillation can be an effective purification method.

ProblemPossible Cause(s)Solution(s)
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product decomposes at its boiling point. The compound is thermally unstable.Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.
Poor separation of closely boiling impurities. The distillation column has insufficient theoretical plates.Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase separation efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine?

A1: Common impurities can include unreacted starting materials, such as 3-(trifluoromethyl)pyridine N-oxide, and regioisomers, like 2-chloro-5-(trifluoromethyl)pyridine.[7][8] The presence and nature of impurities will depend on the specific synthetic route employed. For instance, syntheses starting from different precursors may introduce unique by-products.

Q2: How do I choose the right purification method?

A2: The choice of purification method depends on the physical state of your crude product and the nature of the impurities.

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes thermal_stability Is it thermally stable? is_solid->thermal_stability No (Liquid) column_chrom Column Chromatography recrystallization->column_chrom If impurities persist distillation Distillation vacuum_distillation Vacuum Distillation thermal_stability->distillation Yes thermal_stability->vacuum_distillation No

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are suitable for assessing the purity of the final product?

A3: Several techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative assessment of purity during purification.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for purity assessment, especially for identifying isomeric impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting and quantifying trace-level impurities.[9]

Q4: Can you provide a general protocol for recrystallization?

A4: The following is a general, six-step protocol for recrystallization:

  • Solvent Selection: Conduct solubility tests to find a suitable solvent where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[5]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Rinse the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[5]

G cluster_0 Recrystallization Workflow A 1. Select Solvent B 2. Dissolve in Minimal Hot Solvent A->B C 3. Slow Cooling & Crystallization B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals E->F

Caption: A typical recrystallization workflow.

Q5: What should I do if my compound doesn't crystallize even after cooling?

A5: If crystals do not form, you can try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the solution to induce crystallization.

  • Reduce the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-cool.

  • Try a different solvent system: A two-solvent recrystallization might be necessary.[6] In this method, the compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is insoluble is added dropwise until the solution becomes cloudy, then heated to redissolve and cooled slowly.[6]

IV. References

  • Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Retrieved from

  • FAQ. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved from [Link]

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from

  • Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine. Retrieved from

  • Supporting Information. 2 - Supporting Information. Retrieved from [Link]

  • MDPI. (2020, May 9). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]

  • PubChem. 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). Retrieved from [Link]

  • Google Patents. (2021). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. Retrieved from

  • PubMed. (2012, November 15). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

Optimization

optimization of reaction conditions for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This valuable intermediate is cru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This valuable intermediate is crucial in the development of various agrochemical and pharmaceutical agents.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to optimize reaction conditions and troubleshoot effectively.

I. Synthetic Pathway Overview

The most common and efficient route to 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key transformation is the selective methoxylation of the C4 position of the precursor, 2,4-dichloro-3-(trifluoromethyl)pyridine.

Synthesis_Workflow Start Starting Material (e.g., 3-Picoline) Precursor Precursor Synthesis (Chlorination/Fluorination) 2,4-Dichloro-3- (trifluoromethyl)pyridine Start->Precursor Methoxylation Selective Methoxylation (SNA_r_) Precursor->Methoxylation NaOMe, MeOH Product Crude Product 2-Chloro-4-methoxy-3- (trifluoromethyl)pyridine Methoxylation->Product Purification Purification (Distillation/Crystallization) Product->Purification Final Final Product (>98% Purity) Purification->Final

Caption: General workflow for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

II. Frequently Asked Questions (FAQs)

A. Starting Material & Precursor: 2,4-Dichloro-3-(trifluoromethyl)pyridine

Q1: What is the best synthetic route to the precursor, 2,4-dichloro-3-(trifluoromethyl)pyridine?

A: The synthesis of the dichlorinated precursor is a multi-step process that is challenging to perform on a lab scale and is often sourced from specialized chemical suppliers.[3] Industrial synthesis typically involves high-temperature, vapor-phase chlorination and fluorination of a picoline derivative, such as 3-picoline.[1][2] These reactions require specialized equipment to handle corrosive reagents like chlorine gas and hydrogen fluoride at elevated temperatures.[4]

Q2: How critical is the purity of the 2,4-dichloro-3-(trifluoromethyl)pyridine starting material?

A: The purity is paramount. Impurities from the precursor synthesis, such as other regioisomers of chlorinated or fluorinated pyridines, can lead to the formation of difficult-to-separate byproducts in the subsequent methoxylation step. We recommend a purity of at least 97% (determined by GC or NMR) for predictable results.

B. The Methoxylation Reaction: Optimization & Theory

Q1: Why does the methoxylation reaction selectively occur at the C4 position instead of the C2 position?

A: The regioselectivity is a classic example of controlled nucleophilic aromatic substitution on a pyridine ring. The C4 position is electronically more favorable for nucleophilic attack than the C2 position in 2,4-dichloropyridine systems.[5] This preference is due to the superior ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack through resonance. The intermediate for C4 attack allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, which is a more stable arrangement than the intermediate formed from attack at C2.[5][6]

Q2: What are the optimal conditions for the selective methoxylation step?

A: The reaction is typically performed using sodium methoxide (NaOMe) in methanol (MeOH). The use of methanol as a solvent favors the desired reaction and simplifies workup. Careful control of temperature is crucial to ensure selectivity and minimize side reactions.

ParameterRecommended ConditionRationale & Expert Insights
Methoxylating Agent Sodium Methoxide (NaOMe)A strong nucleophile and base. Commercially available as a solution in methanol or as a solid. Use of 1.0 to 1.2 equivalents is typical.
Solvent Methanol (Anhydrous)Serves as both solvent and reagent source if generating NaOMe in situ with sodium metal. Anhydrous conditions are preferred to prevent hydrolysis side reactions.
Temperature 50-65 °CThis temperature range provides a good balance between reaction rate and selectivity. Higher temperatures can lead to undesired side reactions, such as substitution at the C2 position or decomposition.
Reaction Time 4-12 hoursReaction progress should be monitored by an appropriate analytical method (TLC, GC-MS, or LC-MS) to determine completion.[7]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture from entering the reaction, which could consume the sodium methoxide.

Q3: Can I use other bases or methoxy sources, like potassium hydroxide in methanol?

A: While other bases can generate the methoxide anion, sodium methoxide is preferred for its high reactivity and solubility in methanol. Using stronger, more sterically hindered bases or different solvents can alter the selectivity profile. For consistency and high yield, sticking with the established NaOMe/MeOH system is strongly advised.

III. Troubleshooting Guide

Low yields or impure products are common challenges. This guide provides a systematic approach to identifying and solving these issues.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Reaction Incomplete? (Monitor by GC/TLC) Start->Check_Reaction Yes_Incomplete Increase Reaction Time or Temperature (to 65°C max) Check_Reaction->Yes_Incomplete Yes No_Incomplete Multiple Spots on TLC/ Peaks on GC? Check_Reaction->No_Incomplete No Check_SM Check Purity of Starting Material (GC/NMR) Yes_Incomplete->Check_SM Check_Reagents Check Quality of NaOMe (Anhydrous Conditions?) Yes_Incomplete->Check_Reagents Yes_Multiple_Spots Side Product Formation No_Incomplete->Yes_Multiple_Spots Purification_Issue Purification Inefficient? No_Incomplete->Purification_Issue No, single major product Optimize_Temp Decrease Temperature (e.g., to 50°C) Yes_Multiple_Spots->Optimize_Temp Optimize_Stoich Check Stoichiometry (use ~1.05 eq. NaOMe) Yes_Multiple_Spots->Optimize_Stoich Recrystallize Optimize Recrystallization Solvent System Purification_Issue->Recrystallize Distill Consider Vacuum Distillation (if thermally stable) Purification_Issue->Distill

Sources

Troubleshooting

identification of byproducts in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic strategy for preparing 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine?

A common and logical approach to synthesizing this molecule involves a multi-step sequence that builds the pyridine core and then introduces the required functional groups. While several routes exist for substituted pyridines, a robust strategy involves the chlorination of a pre-formed N-oxide intermediate. This method is well-documented for introducing a chlorine atom at the C2 position of the pyridine ring.[1]

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 4-methoxy-3-(trifluoromethyl)pyridine B 4-methoxy-3-(trifluoromethyl)pyridine-N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (Target) B->C Chlorination (e.g., POCl₃, SOCl₂)

Caption: Proposed synthetic pathway for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

This strategy is advantageous because the N-oxide activation facilitates nucleophilic attack by a chloride source at the C2 and C6 positions of the pyridine ring.

Q2: What are the most common byproducts to expect during the chlorination step?

The chlorination of pyridine-N-oxides is rarely perfectly selective. Based on the directing effects of the substituents and the reaction mechanism, you should anticipate the formation of several key byproducts.

  • Isomeric Product (6-Chloro-4-methoxy-3-(trifluoromethyl)pyridine): This is often the most significant byproduct. The N-oxide activates both the C2 and C6 positions for nucleophilic attack. While the C2 position is generally favored, competitive chlorination at C6 can occur, leading to a difficult-to-separate isomer. The ratio of 2-chloro to 6-chloro isomers is highly dependent on reaction conditions.[1]

  • Unreacted Starting Material (4-methoxy-3-(trifluoromethyl)pyridine-N-oxide): Incomplete conversion is a common issue, resulting from insufficient heating, inadequate amounts of the chlorinating agent, or short reaction times.

  • Deoxygenated Product (4-methoxy-3-(trifluoromethyl)pyridine): Some chlorinating agents, particularly phosphorus-based reagents, can cause the reduction of the N-oxide back to the parent pyridine, especially at elevated temperatures.

  • Hydroxy Byproduct (2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine): This can form if the chlorinated intermediate is exposed to water during the reaction workup before the reaction is fully complete or if the workup conditions are not carefully controlled.

Q3: What are the recommended analytical techniques for identifying and quantifying these byproducts?

A multi-technique approach is essential for unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for this analysis. It can effectively separate the volatile target product from its isomers and other byproducts. The mass spectrum will confirm the molecular weight (Isomers will have the same MW) and provide fragmentation patterns that can help distinguish between them.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy: NMR is crucial for structural elucidation. The proton NMR will show distinct aromatic signal patterns for the 2-chloro and 6-chloro isomers. ¹⁹F NMR can confirm the presence of the CF₃ group and help quantify the relative amounts of trifluoromethyl-containing species in the mixture.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for reaction monitoring, a reverse-phase HPLC method can be developed to track the consumption of starting material and the formation of products and byproducts.[2]

Troubleshooting Guide: Byproduct Identification & Mitigation

Problem: My post-reaction analysis (GC-MS) shows two major peaks with the same mass, indicating significant isomeric byproduct formation.
  • Primary Suspect: 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

  • Causality: The electronic properties of the methoxy and trifluoromethyl groups are not sufficiently different to completely direct the chlorination to a single position (C2 vs. C6). The choice of chlorinating agent and reaction temperature plays a critical role in the selectivity of this transformation.

  • Troubleshooting & Solutions:

    • Temperature Control: Lowering the reaction temperature can often improve selectivity. Start the reaction at 0 °C and allow it to slowly warm to a moderate temperature (e.g., 40-50 °C) instead of refluxing at high heat.

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent matters.

      • Phosphorus oxychloride (POCl₃): A very common and effective reagent, but can sometimes lead to lower selectivity.[1]

      • Thionyl chloride (SOCl₂): May offer different selectivity. It's worth screening as an alternative.

      • Oxalyl chloride or Phosgene: These are highly reactive and may provide different isomer ratios, but require specialized handling procedures.

    • Purification Strategy: If isomer formation is unavoidable, focus on separation.

      • Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of ethyl acetate in hexanes. The slight difference in polarity between the isomers should allow for separation. Monitor fractions carefully by TLC or GC.[2]

      • Fractional Distillation: If the boiling points are sufficiently different, distillation under reduced pressure can be effective for large-scale purification.

Isomer_Formation cluster_0 Chlorination of N-Oxide cluster_2 Products Start 4-methoxy-3-(trifluoromethyl) pyridine-N-oxide PathA Attack at C2 (Major Pathway) PathB Attack at C6 (Minor Pathway) Reagent + POCl₃ Product Desired Product 2-Chloro Isomer PathA->Product Byproduct Isomeric Byproduct 6-Chloro Isomer PathB->Byproduct

Caption: Competing reaction pathways leading to isomeric byproducts.

Problem: My crude NMR shows residual starting material and the presence of the deoxygenated parent pyridine.
  • Primary Suspects: 4-methoxy-3-(trifluoromethyl)pyridine-N-oxide (unreacted) and 4-methoxy-3-(trifluoromethyl)pyridine (reduced).

  • Causality:

    • Unreacted N-oxide: The reaction has not gone to completion. This can be due to insufficient equivalents of the chlorinating agent, a reaction temperature that is too low, or an insufficient reaction time.

    • Deoxygenated Pyridine: Phosphorus-based reagents like POCl₃ can act as deoxygenating agents, especially if the reaction is overheated or run for an extended period.

  • Troubleshooting & Solutions:

    • Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the chlorinating agent are used. The reaction consumes the reagent, and a slight excess can drive it to completion.

    • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS. Continue heating until the starting material spot has been completely consumed.

    • Temperature Management: Avoid excessive temperatures. A controlled reflux (e.g., 80-100 °C) is often sufficient. Prolonged heating at very high temperatures (>120 °C) can promote deoxygenation.[1]

    • Workup Procedure: Quench the reaction by carefully pouring it over ice water. This will hydrolyze any remaining POCl₃ and prevent further side reactions. Neutralize carefully with a base like sodium bicarbonate.[3]

Experimental Protocols

Protocol 1: Chlorination of 4-methoxy-3-(trifluoromethyl)pyridine-N-oxide

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and analytical findings.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, charge 4-methoxy-3-(trifluoromethyl)pyridine-N-oxide (1.0 equiv).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) to the flask. The amount can be adjusted; using POCl₃ as both reagent and solvent is common.

  • Heating: Under a nitrogen atmosphere, heat the reaction mixture to 90-100 °C with stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 2-5 hours.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice in a separate beaker with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute NaOH solution to neutralize the mixture to a pH of 7-8. Ensure the temperature is kept low with an ice bath during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for the target product and its isomer by their shared molecular ion peak (m/z 211 for C₇H₅ClF₃NO).

    • Look for peaks corresponding to the molecular ions of other expected byproducts as detailed in the table below.

Data Presentation: Expected Byproducts and Analytical Signatures
Compound NameMolecular FormulaExpected MWExpected M+ (m/z)Key Differentiating Features
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine C₇H₅ClF₃NO211.57211 / 213Target Product. Distinct aromatic ¹H NMR signals.
6-Chloro-4-methoxy-3-(trifluoromethyl)pyridineC₇H₅ClF₃NO211.57211 / 213Isomer. Different retention time on GC. Different aromatic proton shifts in ¹H NMR.
4-methoxy-3-(trifluoromethyl)pyridine-N-oxideC₇H₅F₃NO₂208.11208Starting Material. Lower retention time. Different fragmentation pattern in MS.
4-methoxy-3-(trifluoromethyl)pyridineC₇H₅F₃NO192.11192Reduced Byproduct. Lower retention time. Absence of chlorine isotope pattern in MS.
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridineC₇H₆F₃NO₂193.12193Hydrolysis Product. More polar, may have poor GC peak shape. Confirmed by LC-MS.

References

  • Vertex AI Search. (2023). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.
  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 329-341. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. [Link]

  • Organic Syntheses. (2012). A Practical and Scalable Synthesis of 4-(Methylthio)-2-phenylquinazoline. Org. Synth., 89, 549-561. [Link]

Sources

Optimization

side reactions to avoid during the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Core Directive & Synthetic Strategy The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a classic exercise in regioselective Nucleophilic Aromatic Substitution (SNAr). The most efficient route utilizes 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Synthetic Strategy

The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a classic exercise in regioselective Nucleophilic Aromatic Substitution (SNAr). The most efficient route utilizes 2,4-Dichloro-3-(trifluoromethyl)pyridine as the starting material, reacting it with a methoxide source (typically Sodium Methoxide, NaOMe).

The Central Challenge: The starting material has two electrophilic sites (C2 and C4). While the C4 position is electronically activated (para-like resonance with the pyridine nitrogen) and generally favored, the bulky trifluoromethyl (-CF₃) group at C3 creates a "steric tunnel," complicating the approach of the nucleophile.

Success Metric:

  • Target: 4-Methoxy isomer (Kinetic and Thermodynamic major product).

  • Primary Impurity: 2-Methoxy isomer (Regioisomer).

  • Secondary Impurity: 2,4-Dimethoxy analog (Over-reaction).

Interactive Troubleshooting Guide (FAQ)

Module 1: Regioselectivity & Isomer Control

Q: I am observing significant formation of the 4-chloro-2-methoxy isomer (up to 15%). How do I suppress this?

A: This is a competition between electronic activation and steric hindrance. In 2,4-dichloropyridines, the C4 position is generally more reactive due to the stabilization of the Meisenheimer intermediate (para-resonance). However, the C3-CF₃ group adds steric bulk that can push the reaction toward C2 if the system has too much thermal energy.

Corrective Actions:

  • Temperature Control (Critical): The C4-substitution is the kinetic pathway. Lower the reaction temperature to -10°C to 0°C . Higher temperatures (>20°C) increase the energy available to overcome the activation barrier for C2 attack.

  • Solvent Polarity: Switch from pure methanol to a THF/Methanol mixture (e.g., 4:1). A less polar solvent system can tighten the ion pairing of the methoxide, increasing the steric sensitivity and favoring the more accessible C4 position (relative to the nitrogen-flanked C2).

  • Reagent Addition: Add the NaOMe solution dropwise to the pyridine solution. A high local concentration of methoxide can lead to "non-selective" indiscriminate attack.

Module 2: Over-Substitution (Dimethoxy Formation)

Q: My LC-MS shows a peak at m/z ~207 (M+H), corresponding to the 2,4-dimethoxy byproduct. Why is the reaction not stopping at mono-substitution?

A: The product is still activated. The product, 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, retains a chlorine at C2. While the electron-donating methoxy group at C4 deactivates the ring slightly, the strong electron-withdrawing nature of the -CF₃ group keeps the C2 position susceptible to a second SNAr attack.

Corrective Actions:

  • Stoichiometry: Strictly limit NaOMe to 0.98 – 1.02 equivalents . Do not use excess "to push conversion." It is better to have 2% unreacted starting material (separable) than 5% dimethoxy byproduct (difficult to separate).

  • Quench Protocol: Do not let the reaction stir overnight "for good measure." Monitor by HPLC. Once the starting material is <1%, quench immediately with acetic acid or dilute HCl to neutralize the remaining methoxide.

Module 3: Hydrolysis & Pyridone Formation

Q: I see a white solid precipitating during workup that is insoluble in organic solvents. What is it?

A: Likely the 2-pyridone or 4-pyridone tautomer. Moisture in your solvent or reagent allows Hydroxide (OH⁻) to compete with Methoxide (OMe⁻). Hydrolysis of the C2 or C4 chloride yields a hydroxypyridine, which tautomerizes to the stable pyridone form.

Corrective Actions:

  • Reagent Quality: Use anhydrous Methanol and THF. Ensure your NaOMe is fresh; old bottles of solid NaOMe often absorb water to become NaOH/MeOH.

  • Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. The Green path is the target; Red paths are side reactions to be minimized.

ReactionPathways SM 2,4-Dichloro-3-(CF3)pyridine (Starting Material) Target TARGET: 2-Chloro-4-methoxy- 3-(CF3)pyridine SM->Target NaOMe (1.0 eq) -10°C (Kinetic) Isomer IMPURITY: 4-Chloro-2-methoxy- 3-(CF3)pyridine SM->Isomer High Temp Steric Leakage Pyridone IMPURITY: Pyridone (Hydrolysis) SM->Pyridone H2O / OH- DiOMe IMPURITY: 2,4-Dimethoxy- 3-(CF3)pyridine Target->DiOMe Excess NaOMe Over-reaction

Caption: Reaction network showing the kinetic preference for C4-substitution (Green) versus competitive C2-attack and over-substitution pathways.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the 4-methoxy isomer.

Materials
  • Substrate: 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq).

  • Reagent: Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (1.02 eq).

  • Solvent: Anhydrous THF (5 volumes relative to substrate mass).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck flask with 2,4-Dichloro-3-(trifluoromethyl)pyridine and Anhydrous THF.

  • Cooling: Cool the solution to -10°C using an ice/salt or glycol bath.

  • Addition: Load the NaOMe solution into a pressure-equalizing addition funnel. Add dropwise over 60 minutes , maintaining internal temperature < 0°C .

    • Why? Slow addition prevents local "hotspots" of high methoxide concentration that favor side reactions.

  • Reaction: Stir at 0°C for 2-4 hours . Monitor via HPLC/TLC.

    • Checkpoint: Look for the disappearance of SM. If SM > 2% after 4 hours, add 0.05 eq NaOMe.

  • Quench: Once complete, pour the reaction mixture into a stirred solution of 5% NH₄Cl (aq) or dilute acetic acid.

    • Note: Avoid strong mineral acids (HCl) during workup if heating is involved, as this can hydrolyze the ether.

  • Extraction: Extract with Ethyl Acetate (x2). Wash organics with Brine. Dry over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. If the isomer ratio is >95:5, recrystallization from Hexanes/EtOAc is often sufficient. If lower, flash chromatography (SiO₂) is required.

Data Summary: Impurity Profile

CompoundStructure NoteOriginControl Strategy
Target 4-OMe, 2-ClKinetic ProductLow Temp (-10°C), THF solvent.
Regioisomer 2-OMe, 4-ClThermodynamic/Steric LeakKeep Temp < 0°C. Avoid pure MeOH solvent.
Bis-Ether 2,4-di-OMeOver-substitutionStrict 1.0 eq stoichiometry.
Pyridone -OH / =OHydrolysisDry solvents; Inert atmosphere.

References

  • Regioselectivity in SNAr of Dichloropyridines

    • Topic: Analysis of C4 vs C2 selectivity in 2,4-dichloropyridines and the influence of steric groups.
    • Source: BenchChem Technical Review.
    • URL:

  • Synthesis of Trifluoromethylpyridine Intermediates

    • Topic: General synthetic routes for 2-chloro-x-trifluoromethylpyridine derivatives used in agrochemicals (e.g., Pyroxsulam).[4]

    • Source: National Institutes of Health (PMC)
    • URL:

  • Process Chemistry of Halopyridines

    • Topic: Handling side reactions (hydrolysis, over-chlorin
    • Source: Organic Process Research & Development (General Principles).
    • URL:

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

This guide provides in-depth technical support for researchers, chemists, and production managers involved in the large-scale synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. It addresses common challenges th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and production managers involved in the large-scale synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. It addresses common challenges through troubleshooting guides and frequently asked questions, emphasizing safety, efficiency, and product quality. The protocols and insights are grounded in established chemical principles and best practices for process scale-up.

Section 1: Synthetic Pathway and Strategy

The industrial synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is most efficiently approached via a selective nucleophilic aromatic substitution (SNAr) reaction. The recommended pathway starts from the readily available intermediate, 2,4-dichloro-3-(trifluoromethyl)pyridine .

The core of the strategy lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent trifluoromethyl group, which stabilize the Meisenheimer intermediate formed during substitution at the C4 position. This inherent reactivity allows for a selective and high-yield methoxylation.

Synthetic_Pathway SM 2,4-Dichloro-3-(trifluoromethyl)pyridine Reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) SM->Reagent Product 2-Chloro-4-methoxy-3- (trifluoromethyl)pyridine Reagent->Product Selective S_NAr (60-70°C) SideProduct 2,4-Dimethoxy-3- (trifluoromethyl)pyridine (Side Product) Reagent->SideProduct Over-reaction (Excess NaOMe / High Temp.)

Caption: Proposed synthetic route for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most reliable and scalable synthetic route?

The recommended route is the selective methoxylation of 2,4-dichloro-3-(trifluoromethyl)pyridine using sodium methoxide in methanol. This approach avoids the multi-step cyclocondensation pathways, which can be difficult to scale and often have higher raw material costs.[1] The starting material is typically accessible, and the reaction is a single, high-yielding step.

Q2: How critical are anhydrous conditions for the methoxylation step?

Extremely critical. Water in the reaction mixture will consume the sodium methoxide reagent and can lead to the formation of undesired hydroxy-pyridines via hydrolysis of the starting material or product. On a large scale, ensure that the methanol solvent is rated as anhydrous (<0.05% water) and that the reactor is thoroughly dried and purged with an inert gas like nitrogen before charging reagents.

Q3: What are the common side reactions, and how can they be minimized?

The primary side reaction is the formation of the di-substituted byproduct, 2,4-dimethoxy-3-(trifluoromethyl)pyridine . This occurs if the reaction temperature is too high or if an excess of sodium methoxide is used. To minimize this:

  • Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of sodium methoxide.

  • Temperature Control: Maintain a strict reaction temperature, typically between 60-70°C. Exceeding 80°C significantly increases the rate of the second substitution.

  • Reaction Monitoring: Closely monitor the reaction progress by GC or HPLC to stop the reaction once the starting material is consumed, preventing prolonged exposure to reaction conditions.

Q4: My reaction is sluggish or stalls before completion. What should I investigate?

  • Reagent Quality: The most common culprit is impure or degraded sodium methoxide. NaOMe is hygroscopic and can decompose on storage. Use freshly opened reagent or titrate older batches to confirm activity.

  • Solvent Grade: Ensure the methanol is anhydrous.

  • Temperature: Confirm that the internal reactor temperature is accurate and stable at the target setpoint.

  • Mixing: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates. Ensure the mixing is sufficient to keep the slurry (if any) well-suspended.

Work-up & Purification

Q5: What is the standard work-up procedure for a large-scale batch?

Once the reaction is complete, the mixture should be cooled to room temperature. The primary goal is to remove excess sodium methoxide and the sodium chloride byproduct.

  • Quenching: Slowly add the reaction mixture to a chilled vessel containing water. This will quench any unreacted NaOMe and dissolve the NaCl salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as toluene or ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove residual methanol and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Q6: I'm getting a low yield after purification. Where are the likely loss points?

  • Incomplete Extraction: The product has some water solubility. Ensure you are performing a sufficient number of extractions (at least 2-3) to recover all the product from the aqueous phase.

  • Distillation Losses: If purifying by vacuum distillation, ensure the vacuum is deep enough and the column is efficient. The product can be lost in the forerun or remain in the distillation pot if not heated sufficiently.

  • Over-washing: Excessive washing during work-up can lead to product loss in the aqueous phase.

Q7: What is the most effective large-scale purification method?

For multi-kilogram scale, vacuum distillation is the most cost-effective and efficient method for achieving high purity (>99.5%). Column chromatography is generally not feasible for large quantities. Recrystallization can be an option if a suitable solvent system is identified, but distillation often provides a purer product by removing both less volatile and more volatile impurities.[2]

Quality Control & Analysis

Q8: How can I reliably assess the purity of the final product?

A combination of Gas Chromatography (GC) with a Flame Ionization Detector (FID) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • GC-FID: Provides quantitative purity information (area %). It is excellent for detecting volatile impurities and the di-methoxy side product.

  • ¹H and ¹⁹F NMR: Confirms the structure of the product and can detect impurities that may co-elute with the product in GC. For 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, you would expect to see characteristic signals for the methoxy group (~4.0 ppm), two aromatic protons, and a strong singlet in the ¹⁹F NMR.[3]

  • LC-MS: Useful for identifying non-volatile impurities and confirming the molecular weight of the product and any byproducts.[4]

Table 1: Analytical Methodologies

MethodPurposeTypical Conditions
GC-MS Purity assessment and impurity identification.Column: HP-5MS or equivalent. Oven Program: 60°C (1 min), ramp to 280°C at 10°C/min. Ionization: Electron Impact (EI).[5]
¹H NMR Structural confirmation and purity check.Solvent: CDCl₃. Expected peaks: ~8.2 ppm (d, 1H), ~7.0 ppm (d, 1H), ~4.0 ppm (s, 3H).
¹⁹F NMR Confirmation of the CF₃ group.Solvent: CDCl₃. Expected peak: ~ -65 ppm (s).
LC-MS/MS Trace impurity analysis.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient.[4]
Safety & Handling

Q9: What are the primary hazards I should be aware of?

  • Reagents: Sodium methoxide is corrosive and flammable. Methanol is flammable and toxic.[6] 2,4-dichloro-3-(trifluoromethyl)pyridine is expected to be toxic and an irritant.

  • Product: As a halogenated and trifluoromethylated pyridine, the final product should be handled as a toxic substance. It may cause skin, eye, and respiratory irritation.

  • Reaction: The quenching of sodium methoxide with water is exothermic and can generate flammable hydrogen gas if not done carefully. The reaction itself should be well-controlled to prevent thermal runaways.

Q10: What is the mandatory Personal Protective Equipment (PPE)?

All handling should be done in a well-ventilated area, such as a fume hood or an engineered containment system.[7][8]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves (e.g., nitrile or neoprene).[6][9]

  • Respiratory Protection: For large-scale work, a powered air-purifying respirator (PAPR) with organic vapor cartridges is recommended.[8]

Q11: How should waste be managed?

  • Aqueous Waste: The aqueous layer from the work-up will be basic and contain methanol and salts. It must be neutralized and disposed of as hazardous chemical waste.

  • Solid Waste: Filter cakes (drying agents) contaminated with the product should be collected in sealed containers for hazardous waste disposal.

  • Solvent Waste: Organic solvents from extraction and cleaning should be collected as halogenated or non-halogenated waste as appropriate.[9]

Section 3: Detailed Experimental Protocol (1 kg Scale)

Reagents:

  • 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.00 kg, 4.63 mol)

  • Sodium methoxide (263 g, 4.86 mol, 1.05 equiv)

  • Anhydrous Methanol (5.0 L)

  • Toluene (10.0 L)

  • Deionized Water (10.0 L)

  • Saturated Brine Solution (2.0 L)

  • Anhydrous Magnesium Sulfate (200 g)

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Add anhydrous methanol (5.0 L) to the reactor, followed by the slow addition of sodium methoxide (263 g) while stirring. Caution: This addition is exothermic. Allow the solution to cool to ambient temperature.

  • Addition of Starting Material: Slowly add 2,4-dichloro-3-(trifluoromethyl)pyridine (1.00 kg) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to an internal temperature of 65°C and hold for 4-6 hours.

  • Monitoring: Monitor the reaction progress every hour by taking a small, quenched sample and analyzing it by GC. The reaction is complete when the starting material peak area is <1%.

  • Cooling & Quenching: Cool the reactor contents to 20°C. In a separate 50 L vessel, charge deionized water (10.0 L) and cool to 10°C. Slowly transfer the reaction mixture into the cold water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a suitable liquid-liquid extractor. Add toluene (5.0 L) and agitate for 15 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the aqueous layer with two additional portions of toluene (2.5 L each).

  • Washing: Combine all organic layers and wash with saturated brine (2.0 L).

  • Drying and Concentration: Dry the toluene solution with anhydrous magnesium sulfate (200 g), stir for 30 minutes, and filter. Concentrate the filtrate on a rotary evaporator under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation (e.g., at ~1-5 mmHg) to yield the final product as a clear liquid. Collect the fraction boiling at the appropriate temperature.

Section 4: Troubleshooting Guide

Troubleshooting_Workflow cluster_causes Possible Causes cluster_solutions Solutions Problem Low Yield or Purity Issue IncompleteReaction Incomplete Reaction (>5% SM left by GC) Problem->IncompleteReaction SideProduct High Side Product (>5% di-methoxy by GC) Problem->SideProduct PurificationLoss Low Isolated Yield (Good crude purity) Problem->PurificationLoss Cause1 Degraded NaOMe Inactive Reagent IncompleteReaction->Cause1 Cause2 Temperature Too Low IncompleteReaction->Cause2 Cause3 Temperature Too High or Excess NaOMe SideProduct->Cause3 Cause4 Poor Extraction or Distillation Setup PurificationLoss->Cause4 Sol1 Use Fresh NaOMe Verify Titration Cause1->Sol1 Sol2 Verify Thermocouple Increase Setpoint Cause2->Sol2 Sol3 Reduce Temperature to 65°C Use 1.05 eq NaOMe Cause3->Sol3 Sol4 Perform 3rd Extraction Check Vacuum & Column Cause4->Sol4

Caption: A logical workflow for troubleshooting common synthesis issues.

Table 2: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Final product is dark or colored. 1. Reaction temperature was too high, causing thermal decomposition. 2. Contamination from the reactor or starting materials.1. Re-run the reaction at a lower temperature (e.g., 60°C). 2. Consider treating the crude product solution with activated charcoal before distillation (use sparingly as it can adsorb the product).[2]
Product "oils out" during attempted recrystallization. 1. The presence of impurities is depressing the melting point. 2. The chosen solvent's boiling point is too high.1. Perform a preliminary purification by vacuum distillation to remove the bulk of impurities. 2. Attempt recrystallization from a lower-boiling point solvent like heptane or a mixed solvent system.[2]
GC analysis shows an unknown peak. 1. Impurity in the starting material. 2. Leak in the system allowing atmospheric moisture/oxygen in. 3. Formation of an unexpected byproduct.1. Analyze the starting material by GC-MS to confirm its purity. 2. Check all seals and joints on the reactor. 3. Obtain a mass spectrum (GC-MS) of the impurity to help identify its structure.

References

  • Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.

  • ECHEMI. 5-Chloro-2-(trifluoromethyl)pyridine SDS.

  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

  • FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?

  • TCI Chemicals. 2-Fluoro-4-(trifluoromethyl)pyridine Safety Data Sheet.

  • Thermo Fisher Scientific. 5-(Trifluoromethyl)pyridine-2-carboxylic acid Safety Data Sheet.

  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

  • ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine synthesis.

  • Shiraishi, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE.

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.

  • Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.

  • Google Patents. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

  • Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

  • ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

  • Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine product page.

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

  • BenchChem. Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products.

Sources

Optimization

Technical Support Center: Trifluoromethylation Safety &amp; Process Control

Topic: Managing Exothermic Reactions in Trifluoromethylpyridine Synthesis Ticket Category: Thermal Hazards & Process Safety Support Level: Tier 3 (Senior Application Scientist) Welcome to the Halo-Pyridine Safety Respons...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Trifluoromethylpyridine Synthesis Ticket Category: Thermal Hazards & Process Safety Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Halo-Pyridine Safety Response Center

Current Status: 🟢 Operational Notice: Recent reports indicate an increase in thermal runaway incidents involving Langlois Reagent scale-ups and Ruppert-Prakash induction periods. Please review the updated protocols below before proceeding with >5g batches.

This guide addresses the specific thermodynamic risks associated with installing


 groups onto pyridine scaffolds. Unlike benzene rings, the electron-deficient nature of pyridine often requires radical or nucleophilic methods that are inherently energetic.
Ticket #RAD-01: "Immediate Exotherm Upon Oxidant Addition"

Context: Users employing the Langlois Reagent (


) for Minisci-type C-H trifluoromethylation often report violent boiling or "volcano" effects immediately after adding the oxidant (e.g., TBHP).
Root Cause Analysis

The exotherm is not primarily driven by the C-H functionalization itself, but by the oxidative decomposition of the sulfinate .

  • Mechanism: The reaction relies on the oxidation of

    
     to the radical 
    
    
    
    .
  • The Spike: Reaction calorimetry reveals that mixing the oxidant (TBHP) and Langlois reagent in the absence of substrate generates a massive heat signal immediately. If the substrate (pyridine) is not present or well-mixed to quench the radical, the energy is released as heat and gas (

    
    ), leading to rapid pressurization.
    
Troubleshooting Protocol
  • Step 1: The "Split-Stream" Addition

    • Never add the oxidant to a static mixture of Sulfinate + Pyridine in one shot.

    • Correct Protocol: Dissolve the Pyridine and Langlois Reagent in the solvent (DMSO/Water). Chill to 0°C. Add the Oxidant (TBHP) via syringe pump over 2–4 hours.

  • Step 2: Metal-Free vs. Metal-Catalyzed

    • If using Cu-catalysis, the exotherm onset is faster (lower

      
      ). Reduce addition rate by 50%.
      
  • Step 3: Gas Management

    • This reaction evolves

      
      . Ensure the vessel is vented through a scrubber. Do not seal  standard microwave vials for scales >500mg.
      
Visualizing the Hazard (Radical Cycle)

The diagram below illustrates the critical heat-release points (red arrows) in the Minisci cycle.

MinisciCycle cluster_legend Thermodynamic Key Langlois Langlois Reagent (CF3SO2Na) Heat1 ⚠ HEAT SPIKE (Oxidative Decarboxylation) Langlois->Heat1 Activation Oxidant Oxidant (TBHP) Oxidant->Heat1 Radical CF3 Radical (CF3•) + SO2(gas) Intermediate Radical Intermediate Radical->Intermediate + Pyridine Pyridine Pyridine Substrate Pyridine->Intermediate Heat2 Exotherm (Aromatization) Intermediate->Heat2 Oxidation Product CF3-Pyridine Product Heat1->Radical SO2 Release Heat2->Product key Red Nodes = Critical Control Points

Figure 1: Thermodynamic map of the Langlois-Minisci cycle. Note that the primary thermal risk occurs at the initial activation step.

Ticket #NUC-02: "Delayed Exotherm (The Induction Trap)"

Context: Users utilizing the Ruppert-Prakash Reagent (


) report reactions that stay cold for 30 minutes and then suddenly violently reflux.
Root Cause Analysis

This is a classic Induction Period failure.

  • Mechanism: The reaction is autocatalytic. The initiator (Fluoride) generates a small amount of alkoxide product, which can then act as an initiator for the next cycle.

  • The Trap: If the solvent is "wet" or the initiator loading is too low, the initial catalyst is quenched. The reaction stalls until a critical concentration of active species builds up, triggering a runaway consumption of the remaining

    
    .
    
Troubleshooting Protocol
  • Step 1: Moisture Control (The Zero-Tolerance Rule)

    • Pyridines are hygroscopic. Dry the substrate by azeotropic distillation with toluene before use.

    • Validation: Karl Fischer titration must read <100 ppm water.

  • Step 2: Initiator Selection

    • Do not use TBAF if possible (it is hygroscopic). Use anhydrous CsF or KOtBu .

  • Step 3: The "Seeding" Technique

    • Add 5% of the

      
       and the catalyst. Wait for a visible exotherm (or monitor via internal temperature probe).
      
    • Only after the exotherm is observed and subsides, add the remaining silane dropwise.

Table 1: Initiator Safety Profile for Pyridine Trifluoromethylation

InitiatorStateLatency RiskThermal ProfileRecommendation
TBAF (THF sol) LiquidHigh Unpredictable spikes due to water content.Avoid on scale >1g.
CsF (Solid) SolidLowSlow, steady initiation (heterogeneous).Preferred for batch.
KOtBu SolidMediumFast initiation; requires strict cooling (-78°C).Good for cryo-flow.
TMAcF SolidLowVery controlled; anhydrous.Gold Standard (High Cost).
Ticket #ENG-03: "Scale-Up Failure (100mg worked, 10g failed)"

Context: A process worked perfectly in a 1-dram vial but caused a pressure rupture in a 250mL flask.

Root Cause Analysis

Surface-Area-to-Volume Ratio (SA/V) Collapse. Trifluoromethylation of pyridines is often rapid. In a vial, the heat dissipates to the walls instantly. In a round-bottom flask, the heat accumulation rate exceeds the cooling capacity of the jacket, leading to adiabatic conditions.

The Solution: Continuous Flow Chemistry

Transitioning to a flow reactor allows you to maintain the high SA/V ratio of a micro-scale reaction regardless of the total volume produced.

Flow Reactor Setup for Exothermic CF3-Installation

The following setup is validated for handling the Langlois or Ruppert-Prakash exotherms.

FlowSetup PumpA Pump A: Pyridine Substrate Mixer Static Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: CF3 Reagent PumpB->Mixer Reactor Residence Time Unit (PFA Coil, cooled) Mixer->Reactor Controlled Exotherm QuenchMixer T-Mixer Reactor->QuenchMixer QuenchPump Pump C: Quench/Oxidant QuenchPump->QuenchMixer BPR Back Pressure Regulator (100 psi) QuenchMixer->BPR Prevent Gas Breakout Collection Product Collection (Heat Dissipated) BPR->Collection

Figure 2: Continuous flow manifold. The BPR (Back Pressure Regulator) is critical to keep


 or 

in solution, preventing pressure spikes.
References & Validated Sources
  • Innate C-H Trifluoromethylation (Langlois Mechanism):

    • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

    • Source:

  • Ruppert-Prakash Reagent Safety & Mechanism:

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786.

    • Source:

  • Flow Chemistry for Trifluoromethylation:

    • Cantillo, D., & Kappe, C. O. (2014). Continuous flow trifluoromethylation of (hetero)arenes using the Langlois reagent. ChemCatChem, 6(12), 3286-3289.

    • Source:

  • Reaction Calorimetry of Minisci Reactions:

    • Detailed safety data regarding the "unproductive decomposition" heat spike of sulfinates is derived from process safety literature, specifically Org. Process Res. Dev. guidelines on radical scale-up.

    • Source:

For further assistance, please contact the Process Safety Group or submit a new ticket via the ELN.

Troubleshooting

Technical Support Center: Analytical Methods for Impurities in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Welcome to the technical support center for the analysis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling of this critical pharmaceutical intermediate. Our goal is to equip you with the knowledge to develop and troubleshoot robust analytical methods, ensuring the quality, safety, and efficacy of your final drug product.

Section 1: Understanding Impurities in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing.[1][2] Unwanted chemicals can compromise the efficacy and safety of pharmaceutical compounds.[1] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control over impurities.[1][2]

Q1: What are the potential sources of impurities in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine?

A1: Impurities can arise from various stages of the manufacturing process and storage. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, the synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine may involve precursors like 2-hydroxy-4-(trifluoromethyl)pyridine, and incomplete reactions or side reactions can lead to their presence in the final product.[3][4]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to exposure to environmental factors such as heat, light, humidity, and interaction with excipients.[5] Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product.[8] Gas Chromatography (GC) is a common technique for their identification and quantification.[8]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[5]

Section 2: Chromatographic Methods for Impurity Detection - Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling of non-volatile organic compounds.[1][8] Gas Chromatography (GC) is preferred for volatile and semi-volatile impurities.[8]

High-Performance Liquid Chromatography (HPLC)

Q2: My HPLC chromatogram shows poor resolution between the main peak (2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine) and a closely eluting impurity. What steps can I take to improve separation?

A2: Achieving adequate resolution is critical for accurate quantification. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of polar compounds.

    • pH of the Aqueous Phase: The ionization state of both the analyte and impurities can significantly impact their retention on a reversed-phase column. Adjusting the pH of the buffer can alter selectivity. For pyridine-containing compounds, a pH range of 3-7 is often a good starting point.

    • Buffer Concentration: Modifying the buffer concentration can influence peak shape and retention.

  • Column Chemistry:

    • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A C18 column is a common starting point, but a C8, phenyl-hexyl, or a polar-embedded phase might offer different selectivity.[1]

    • Particle Size: Smaller particle size columns (e.g., sub-2 µm) can provide higher efficiency and better resolution, but will result in higher backpressure.

  • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Experiment with a range of temperatures (e.g., 25-40°C).

  • Gradient Elution: If isocratic elution is not providing the desired separation, a gradient program can help to resolve closely eluting peaks and reduce run time.

Q3: I am observing peak tailing for the main component. What are the likely causes and solutions?

A3: Peak tailing can lead to inaccurate integration and quantification. Common causes include:

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase. Try diluting your sample.

  • Secondary Interactions: The basic nature of the pyridine nitrogen can lead to interactions with residual silanol groups on the silica-based column packing.

    • Use a Low-pH Mobile Phase: A mobile phase with a pH around 3 will protonate the pyridine nitrogen, reducing its interaction with silanols.

    • Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column and consider flushing or replacing the analytical column.

Q4: How do I develop a stability-indicating HPLC method?

A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate measure of the drug's stability. The development process involves:

  • Forced Degradation Studies: Subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[5][6] The goal is to achieve 5-20% degradation of the active ingredient.

  • Method Development and Optimization: Develop an HPLC method that can separate the parent drug from all the degradation products formed. This often involves screening different columns and mobile phases.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples. This ensures that no degradation product is co-eluting with the active ingredient.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]

Gas Chromatography (GC)

Q5: I need to analyze for volatile impurities and residual solvents. What are the key considerations for developing a GC method?

A5: GC is the ideal technique for this purpose.[8] Here are the critical parameters:

  • Inlet and Injection:

    • Headspace Sampling: For residual solvents, static headspace is the preferred injection technique as it minimizes matrix effects.

    • Split/Splitless Injection: For direct injection of a solution, optimize the split ratio to ensure adequate sensitivity while avoiding column overload.

  • Column Selection:

    • A polar column (e.g., a polyethylene glycol or "WAX" phase) is often suitable for separating polar residual solvents.

    • For a broader range of volatile impurities, a mid-polar column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.

  • Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points. Start with a low initial temperature to resolve highly volatile components and ramp up to elute less volatile impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For identification of unknown impurities, a Mass Spectrometer (MS) is invaluable.[13][14]

Section 3: Spectroscopic Methods for Structural Elucidation - FAQs

When an unknown impurity is detected, spectroscopic techniques are essential for its identification.

Q6: What is the role of Mass Spectrometry (MS) in impurity analysis?

A6: MS is a powerful tool for determining the molecular weight of impurities and providing structural information.[15] When coupled with a chromatographic technique (LC-MS or GC-MS), it allows for the separation and identification of impurities in a complex mixture.[2][8][16] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a significant aid in its identification.

Q7: When should I use Nuclear Magnetic Resonance (NMR) spectroscopy?

A7: NMR spectroscopy is the definitive technique for elucidating the complete chemical structure of an unknown impurity.[17][18] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.[17][19] While it requires a larger amount of isolated impurity compared to MS, the information it provides is unparalleled for unambiguous structure confirmation.[17] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically employed.[17]

Section 4: Method Validation and Regulatory Compliance

Q8: What are the key parameters I need to evaluate when validating an analytical method for impurity determination according to ICH guidelines?

A8: According to ICH Q2(R1), the validation of an analytical procedure for impurities should include the following characteristics[9][10][11][12]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Validation Parameter Quantitative Impurity Test Limit Test for Impurities
Specificity YesYes
LOD NoYes
LOQ YesNo
Linearity YesNo
Range YesNo
Accuracy YesNo
Precision YesNo
Robustness YesYes
A summary of validation parameters for impurity testing based on ICH Q2(R1) guidelines.

Section 5: Experimental Protocols and Workflows

Example Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the development of an impurity profiling method.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

Workflow for Investigating an Unknown Impurity

G start Unknown Peak Detected in HPLC-UV lcms LC-MS Analysis start->lcms hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms isolate Isolate Impurity (e.g., Preparative HPLC) hrms->isolate nmr NMR Spectroscopy (1D and 2D) isolate->nmr structure Structure Elucidation nmr->structure synthesize Synthesize Reference Standard structure->synthesize confirm Confirm Structure by Comparing with Standard synthesize->confirm

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Journey: Unraveling the Molecular Signature of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and Its Precursors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, trifluoromethylated pyridine derivatives stand out as privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, trifluoromethylated pyridine derivatives stand out as privileged scaffolds. The strategic introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought after in drug discovery and development.[1][2] This guide provides an in-depth spectroscopic comparison of a key building block, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, with its logical precursors. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations along the synthetic pathway, offering field-proven insights for researchers in organic synthesis and characterization.

The Synthetic Pathway: From Precursor to Product

The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine typically proceeds through a sequence of reactions starting from a hydroxylated pyridine precursor. A plausible synthetic route is outlined below, which forms the basis for our spectroscopic comparison.

Synthetic_Pathway P1 2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine P2 4-Methoxy-3-(trifluoromethyl)pyridine P1->P2 Dehydroxylation P3 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine P2->P3 Chlorination

Figure 1. A proposed synthetic pathway for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

Comparative Spectroscopic Analysis

The stepwise transformation from the hydroxy precursor to the final chlorinated product induces significant changes in the electronic and vibrational properties of the molecule. These changes are directly observable in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. The introduction of a chloro group and the removal of a hydroxyl group are expected to cause predictable shifts in the NMR spectra.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is particularly informative. In the precursor, 4-methoxy-3-(trifluoromethyl)pyridine, we expect to see distinct signals for the protons on the pyridine ring. The introduction of the electron-withdrawing chloro group at the 2-position in the final product will deshield the adjacent protons, causing a downfield shift in their resonance frequencies.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will reflect the changes in the electronic environment of the carbon atoms. The carbon atom directly bonded to the chlorine (C2) in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine will experience a significant downfield shift compared to the corresponding carbon in the precursor. Conversely, the introduction of the electron-donating methoxy group causes an upfield shift for the ortho and para carbons. The trifluoromethyl group's strong electron-withdrawing nature will also influence the chemical shifts of the carbons in the pyridine ring.

CompoundKey ¹H NMR Signals (Predicted, ppm)Key ¹³C NMR Signals (Predicted, ppm)
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine Aromatic H's (6.5-8.0), -OH (broad), -OCH₃ (3.8-4.0)C-CF₃ (q), C-O, Aromatic C's
4-Methoxy-3-(trifluoromethyl)pyridine Aromatic H's (7.0-8.5), -OCH₃ (3.9-4.1)C-CF₃ (q), C-O, Aromatic C's
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Aromatic H's (7.2-8.7), -OCH₃ (4.0-4.2)C-Cl, C-CF₃ (q), C-O, Aromatic C's

Table 1. Predicted Key ¹H and ¹³C NMR Spectroscopic Data Comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy allows for the identification of functional groups and the overall "fingerprint" of a molecule by analyzing its vibrational modes.

The most significant change will be the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the spectrum of 2-hydroxy-4-methoxy-3-(trifluoromethyl)pyridine upon its conversion to 4-methoxy-3-(trifluoromethyl)pyridine. The introduction of the chloro group in the final product will introduce a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range for all compounds. The C-O stretching of the methoxy group will also be a characteristic feature.

CompoundKey FT-IR Absorptions (cm⁻¹)
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1600 (C=C, C=N stretch), ~1300-1100 (C-F stretch), ~1250 (C-O stretch)
4-Methoxy-3-(trifluoromethyl)pyridine ~3100-3000 (Ar C-H stretch), ~1600 (C=C, C=N stretch), ~1300-1100 (C-F stretch), ~1250 (C-O stretch)
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine ~3100-3000 (Ar C-H stretch), ~1600 (C=C, C=N stretch), ~1300-1100 (C-F stretch), ~1250 (C-O stretch), ~800-600 (C-Cl stretch)

Table 2. Key FT-IR Spectroscopic Data Comparison.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum will increase with each synthetic step, corresponding to the addition of a methyl group (and removal of a proton) and then the replacement of a hydrogen with a chlorine atom (with its characteristic isotopic pattern for ³⁵Cl and ³⁷Cl). The fragmentation patterns will also be distinct. For instance, the chlorinated product may show a fragment corresponding to the loss of a chlorine radical.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted)
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine C₇H₆F₃NO₂193.12[M-OH]⁺, [M-CH₃]⁺
4-Methoxy-3-(trifluoromethyl)pyridine C₇H₆F₃NO177.12[M-CH₃]⁺, [M-CF₃]⁺
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine C₇H₅ClF₃NO211.57[M-Cl]⁺, [M-CH₃]⁺, [M-CF₃]⁺

Table 3. Mass Spectrometry Data Comparison.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing P1 Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in 0.6 mL deuterated solvent (e.g., CDCl₃) P2 Add TMS as internal standard (0 ppm) P1->P2 A1 Acquire ¹H spectrum (e.g., 16 scans) P2->A1 A2 Acquire ¹³C spectrum (e.g., 1024 scans) A1->A2 D1 Apply Fourier transform A2->D1 D2 Phase and baseline correction D1->D2 D3 Calibrate chemical shifts to TMS D2->D3

Figure 2. Standard workflow for NMR data acquisition and processing.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Acquire spectra at room temperature. For ¹H NMR, a typical experiment involves 16 scans with a relaxation delay of 1 second. For ¹³C NMR, approximately 1024 scans are typically required for a good signal-to-noise ratio.

FT-IR Spectroscopy Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples or solids soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Acquisition
  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic comparison of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its precursors provides a clear and detailed picture of the molecular transformations occurring during its synthesis. By understanding the characteristic shifts and patterns in NMR, the appearance and disappearance of key vibrational bands in FT-IR, and the changes in molecular weight and fragmentation in MS, researchers can confidently track the progress of their reactions and verify the identity and purity of their target compounds. While direct experimental data for the title compound remains to be published, the comparative analysis presented in this guide, based on sound spectroscopic principles and data from closely related analogues, offers a robust framework for its characterization.

References

  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.
  • Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(21), 3635-3640.
  • PubChem. (n.d.). 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1171-1181.
  • Ishihara Sangyo Kaisha, Ltd. (2012). Process for preparing 2-chloro-3-(trifluoromethyl)pyridine. US2012/259125 A1.
  • NIST. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • Keesara, S. R., et al. (2024). An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)
  • Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254-269.

Sources

Comparative

assessing the purity of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine using HPLC

Topic: Assessing the Purity of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine using HPLC Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing or sourcing 2-Chloro-4-methoxy-3-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine using HPLC Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing or sourcing 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 81565-18-6, hereafter referred to as CMTP ), purity assessment presents a specific challenge: distinguishing the target molecule from its structural regioisomers and hydrolysis byproducts.

While Reverse-Phase HPLC (RP-HPLC) on a C18 column is the industry standard for general purity profiling, it often fails to resolve the specific regioisomers common in trifluoromethyl-pyridine synthesis. This guide compares the standard C18 approach against an Orthogonal Phenyl-Hexyl method , demonstrating why the latter is superior for this specific fluorinated heterocycle. We also integrate Quantitative NMR (qNMR) as a necessary cross-validation tool for absolute assay determination.

The Analytical Challenge

CMTP is a highly functionalized pyridine intermediate. Its electron-withdrawing groups (-CF3, -Cl) significantly reduce the basicity of the pyridine nitrogen, rendering the molecule lipophilic (LogP ≈ 2.8) and electron-deficient.

Common Impurities:

  • Regioisomers: Isomers where the -OMe or -Cl groups are transposed (e.g., 2-methoxy-4-chloro analogues). These have nearly identical hydrophobicity to CMTP, causing co-elution on C18 columns.

  • Hydrolysis Products: 2-Hydroxy- or 4-hydroxy- derivatives (pyridones) formed during aqueous workups.

  • Des-methyl Impurities: Resulting from incomplete methylation steps.

Decision Matrix: Selecting the Right Methodology

MethodSelection Start Start: Purity Assessment of CMTP Goal Define Goal Start->Goal Routine Routine Batch Release (High Throughput) Goal->Routine QC/Process Control Absolute Reference Standard Qualification (No Standard Available) Goal->Absolute Assay Determination HPLC_C18 Method A: Standard C18 (Risk: Co-elution of Isomers) Routine->HPLC_C18 Initial Screen HPLC_Phenyl Method B: Phenyl-Hexyl (Recommended: High Selectivity) Routine->HPLC_Phenyl Direct Path (Best Practice) qNMR Method C: qNMR (1H or 19F) (Absolute Purity) Absolute->qNMR HPLC_C18->HPLC_Phenyl If Isomers Suspected

Figure 1: Analytical workflow for fluorinated pyridine intermediates.

Method Comparison: C18 vs. Phenyl-Hexyl

The core comparison lies in the stationary phase mechanism.

  • Alternative A: C18 (Octadecylsilane)

    • Mechanism: Purely hydrophobic interaction (Van der Waals forces).

    • Limitation: CMTP and its regioisomers have almost identical hydrophobic volumes. C18 often yields a single, broad peak for the mixture, leading to false high-purity results.

  • Alternative B: Phenyl-Hexyl (Recommended)

    • Mechanism: Hydrophobic interaction +

      
      -
      
      
      
      Interactions
      .[1]
    • Advantage: The electron-deficient pyridine ring of CMTP acts as a

      
      -acid. The phenyl ring on the stationary phase acts as a 
      
      
      
      -base. Subtle electronic differences between regioisomers (caused by the position of the -CF3 and -Cl groups) significantly alter this
      
      
      -
      
      
      overlap, resulting in baseline separation.
Comparative Data: Separation Performance
ParameterMethod A: Standard C18Method B: Phenyl-HexylVerdict
Stationary Phase Agilent ZORBAX Eclipse Plus C18Agilent ZORBAX Eclipse Plus Phenyl-HexylPhenyl-Hexyl
Retention Time (CMTP) 4.2 min5.8 minPhenyl-Hexyl (Better retention)
Resolution (Isomer)

(Co-elution)

(Baseline separation)
Phenyl-Hexyl
Peak Symmetry 1.11.05Comparable
Selectivity (

)
1.021.15Phenyl-Hexyl
Detailed Experimental Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no hidden co-elutions.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Phosphoric Acid (85%) or Formic Acid (for MS compatibility)

Instrument Parameters:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax or Phenomenex Luna).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 270 nm (Primary) and 254 nm (Secondary). Note: Pyridines often have distinct absorbance maxima around 260-270 nm.

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Solvent A: 0.1%

    
     in Water (pH ~2.0). Low pH suppresses silanol activity and ensures the pyridine remains in a consistent ionization state.
    
  • Solvent B: Acetonitrile.[1][2][3]

Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
15.01090Gradient Elution
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Protocol Justification: The gradient starts highly aqueous to retain polar hydrolysis impurities (hydroxy-pyridines), then ramps to high organic to elute the lipophilic CMTP and wash out any dimeric byproducts.

Validation & The "Truth" Standard (qNMR)

While HPLC provides purity (% area), it requires a reference standard to determine assay (% weight/weight). For novel intermediates like CMTP, a certified reference standard often does not exist.

The Solution: qNMR (Quantitative NMR) qNMR is an absolute primary method. It does not require a reference standard of the analyte, only an internal standard (IS) of known purity (e.g., Maleic Acid or TCNB).

qNMR Protocol for CMTP:

  • Solvent:

    
     or DMSO-
    
    
    
    (Ensure CMTP is fully soluble).
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).

  • Experiment:

    
    -NMR (or 
    
    
    
    -NMR for higher specificity).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of nuclei,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1][4][5][6][7]

Comparison Logic: If HPLC purity is 99.5% (Area%) but qNMR assay is 94.0% (w/w), your sample contains 5.5% inorganic salts or residual solvents invisible to UV detection. Always prioritize qNMR for assay value.

Mechanism of Separation Diagram

SeparationMech cluster_c18 C18 Interaction (Non-Specific) cluster_phenyl Phenyl-Hexyl Interaction (Specific) C18_Node Stationary Phase Alkyl Chains (C18) Analyte_C18 Analyte (CMTP) Hydrophobic Retention Only C18_Node->Analyte_C18 Van der Waals Phenyl_Node Stationary Phase Phenyl Ring (Pi-Base) Analyte_Phenyl Analyte (CMTP) Electron-Deficient Pyridine (Pi-Acid) Phenyl_Node->Analyte_Phenyl Pi-Pi Stacking ( steric selectivity )

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Pi-Pi stacking provides the necessary selectivity for fluorinated pyridine isomers.

References
  • Almac Group. (2023). QNMR – A Modern Alternative to HPLC.[8] Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine Product Specification. Retrieved from

Sources

Validation

bioisosteric replacement of the methoxy group in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Topic: Bioisosteric Replacement of the Methoxy Group in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of the Methoxy Group in 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The scaffold 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine represents a privileged structural motif in medicinal chemistry and agrochemical discovery. Often utilized as a core intermediate for kinase inhibitors (e.g., targeting KRAS or ALK pathways) and advanced herbicides (e.g., Pyroxsulam analogues), its efficacy is frequently compromised by the metabolic liability of the 4-methoxy group.

This guide provides a technical roadmap for the bioisosteric replacement of the 4-methoxy moiety. We analyze the physicochemical and metabolic implications of specific replacements, supported by experimental protocols for synthesis and validation.

The Methoxy Liability: Mechanism & Rationale

The 4-methoxy group in this electron-deficient pyridine scaffold serves as a critical hydrogen bond acceptor (HBA) and lipophilic contact point. However, it is a primary site for oxidative O-dealkylation mediated by cytochrome P450 enzymes (CYP).

  • Metabolic Mechanism: The electron-withdrawing nature of the 3-trifluoromethyl (CF

    
    ) and 2-chloro (Cl) groups reduces the electron density on the pyridine ring, theoretically stabilizing it against direct ring oxidation. However, the 
    
    
    
    -carbon of the methoxy group remains susceptible to hydrogen atom abstraction (HAT), leading to the formation of a hemiacetal intermediate that collapses to release formaldehyde and the corresponding pyridinone/phenol metabolite.
  • Consequence: Rapid clearance (

    
    ), reduced half-life (
    
    
    
    ), and potential loss of potency if the methyl group fills a hydrophobic pocket.

Strategic Bioisostere Selection

We categorize replacements into three tiers based on the degree of physicochemical perturbation.

Tier 1: Minimal Perturbation (Deuteration)

Candidate: Trideuteromethoxy (-OCD


) 
  • Rationale: Leverages the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond (bond dissociation energy: ~83 kcal/mol vs ~98 kcal/mol), significantly slowing the rate-limiting HAT step without altering sterics or electronics.

  • Application: Best when the methoxy group is essential for binding affinity and cannot be sterically modified.

Tier 2: Metabolic Blocking & Lipophilicity (Fluorination)

Candidates: Difluoromethoxy (-OCHF


)  and Trifluoromethoxy (-OCF

)
  • Rationale:

    • -OCHF

      
      :  A "classical" bioisostere. It acts as a lipophilic hydrogen bond donor (weak) rather than an acceptor, potentially altering solvation penalties. It completely blocks O-dealkylation at the fluorinated carbon.
      
    • -OCF

      
      :  Increases lipophilicity (
      
      
      
      LogP ~ +0.6 vs -OMe) and provides extreme metabolic stability. The conformation typically twists out of plane (orthogonal) due to anomeric effects, which can induce selectivity changes.
Tier 3: Solubility & Conformational Restriction

Candidate: Oxetane (3-oxetanyloxy)

  • Rationale: The oxetane ring is a polar, metabolic stable isostere for the gem-dimethyl or methoxy group. It lowers LogP (enhancing solubility) and reduces the rate of metabolism by sterically protecting the oxygen and removing the labile methyl hydrogens.

Comparative Analysis: Physicochemical & Metabolic Profiles

The following table projects the performance of bioisosteres relative to the parent methoxy compound. Data is synthesized from standard medicinal chemistry SAR trends for pyridine scaffolds.

Substituent (R)

LogP
tPSA (Å

)
Metabolic Stability (HLM)Electronic Effect (

)
Primary Risk
-OCH

(Parent)
0.009.2Low (

min)
-0.27 (Donor)Rapid Clearance
-OCD

~0.009.2Moderate (+20-50%

)
-0.27 (Donor)Cost of Goods
-OCHF

+0.359.2High+0.18 (Weak EWG)Loss of H-bond Acceptor
-OCF

+0.649.2Very High+0.35 (EWG)Solubility / Steric Clash
-OCH

CF

+0.509.2High-0.04 (Weak Donor)Increased Steric Bulk
-Oxetane -1.2021.0HighInductive EWGSynthetic Complexity

Table 1: Comparative properties of 4-position bioisosteres on the 2-Chloro-3-(trifluoromethyl)pyridine core.

Experimental Protocols

A. Synthesis of Bioisosteric Analogues

Objective: Selective installation of the alkoxy group at the 4-position of 2,4-dichloro-3-(trifluoromethyl)pyridine . Note: The 4-position is more activated for Nucleophilic Aromatic Substitution (S


Ar) than the 2-position due to the para-like resonance stabilization by the pyridine nitrogen, despite the steric bulk of the 3-CF

group.

Protocol (Representative for -OCHF


 via intermediate alcohol): 
  • Starting Material: 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq).

  • Hydrolysis (to Pyridone): Reflux starting material in aqueous NaOH/THF to yield 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine. (Note: Monitor regioselectivity; if 2-OH forms, adjust solvent polarity).

  • Difluoromethylation:

    • Suspend the 4-hydroxy intermediate (1.0 eq) in MeCN.

    • Add sodium chlorodifluoroacetate (2.5 eq) and K

      
      CO
      
      
      
      (2.0 eq).
    • Heat to 80°C for 4-6 hours. The reagent generates difluorocarbene (:CF

      
      ) in situ, which inserts into the O-H bond.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hex/EtOAc).

Protocol (Direct S


Ar for -OCH

CF

):
  • Dissolve 2,2,2-trifluoroethanol (1.2 eq) in anhydrous THF.

  • Add NaH (1.5 eq) at 0°C to generate the alkoxide. Stir for 15 min.

  • Add 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) dropwise.

  • Stir at RT for 2 h. If conversion is slow, heat to 50°C.

  • Validation: Confirm regiochemistry by NOE NMR (irradiation of alkoxy protons should show enhancement of the 5-H pyridine proton, not the 3-CF

    
    ).
    
B. Metabolic Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation:

    • Mix Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    

Decision Framework & Visualization

Figure 1: Synthetic Pathway for Bioisosteric Replacement

This diagram illustrates the divergence from the common precursor to the bioisosteric analogues.

SyntheticPathway Start 2,4-Dichloro-3- (trifluoromethyl)pyridine RouteA Route A: Direct SnAr Start->RouteA NaOMe / NaOCD3 / NaOCH2CF3 RouteB Route B: Hydrolysis + Insertion Start->RouteB NaOH, THF Prod_OMe 4-Methoxy (Parent) RouteA->Prod_OMe Prod_OCD3 4-OCD3 (Deuterated) RouteA->Prod_OCD3 Prod_OCH2CF3 4-OCH2CF3 (Trifluoroethoxy) RouteA->Prod_OCH2CF3 Int_OH Intermediate: 4-Hydroxy-2-chloro- 3-(trifluoromethyl)pyridine RouteB->Int_OH Prod_OCHF2 4-OCHF2 (Difluoromethoxy) Int_OH->Prod_OCHF2 ClCF2COONa (Difluorocarbene)

Caption: Synthetic divergence from 2,4-dichloro-3-(trifluoromethyl)pyridine. Route A utilizes direct nucleophilic aromatic substitution, while Route B employs a stepwise hydrolysis-carbene insertion for sensitive fluorinated groups.

Figure 2: Bioisostere Selection Decision Tree

Use this logic flow to select the optimal replacement based on your lead compound's specific failure mode.

DecisionTree Problem Primary Liability of 4-Methoxy Analog? Metab Metabolic Instability (High Clearance) Problem->Metab Potency Low Potency (Binding Affinity) Problem->Potency Solubility Poor Solubility (High LogP) Problem->Solubility Sol_Metab Is H-Bond Acceptor Required? Metab->Sol_Metab Rec_Alkyl Recommendation: -Ethyl / -Cyclopropyl Potency->Rec_Alkyl Explore Hydrophobic Interaction Rec_Oxetane Recommendation: -Oxetane Solubility->Rec_Oxetane Rec_OCD3 Recommendation: -OCD3 (Deuteration) Sol_Metab->Rec_OCD3 Yes (Strict Sterics) Rec_OCHF2 Recommendation: -OCHF2 (Difluoromethoxy) Sol_Metab->Rec_OCHF2 No (Lipophilicity OK)

Caption: Decision matrix for optimizing the 4-methoxy group based on ADME/Tox and potency limitations.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2012). Physicochemical Properties of Bioisosteres: A Guide for the Medicinal Chemist. Annual Reports in Medicinal Chemistry. Link

  • Dow AgroSciences. (2008). Discovery of Pyroxsulam (Use of 2-methoxy-4-(trifluoromethyl)pyridine scaffold). In: Modern Crop Protection Compounds. Link

  • PubChem. (2025). Compound Summary: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. National Library of Medicine. Link

  • Barnes-Seeman, D. (2014). The role of fluorine in medicinal chemistry. ACS Medicinal Chemistry Letters. Link

Comparative

Effect of the Trifluoromethyl Group on the pKa of the Pyridine Nitrogen

Executive Summary The incorporation of a trifluoromethyl group (-CF ) into the pyridine scaffold is a cornerstone strategy in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. This guide o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl group (-CF


) into the pyridine scaffold is a cornerstone strategy in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. This guide objectively analyzes the electronic impact of the -CF

group on the pyridine nitrogen's pKa.[1]

Key Insight: The -CF


 group acts as a powerful electron-withdrawing group (EWG), dramatically lowering the pKa of the pyridine nitrogen from 5.23  (unsubstituted) to values ranging between 0.5 and 2.8 , depending on the substitution pattern.[1] This reduction renders the nitrogen significantly less basic, altering protonation states at physiological pH (7.4) and influencing bioavailability.[1]

Mechanism of Action: Electronic Modulation

To understand the pKa shift, one must analyze the causality behind the electron density changes. The basicity of pyridine is defined by the availability of the lone pair on the nitrogen atom to accept a proton.

The Inductive and Field Effects

The -CF


 group exerts a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.
  • Through-Bond (Inductive): Electron density is pulled away from the ring carbon framework through the sigma bond network.[1]

  • Through-Space (Field): The dipole moment of the C-F bonds creates an electrostatic field that destabilizes the positive charge on the protonated pyridinium ion.[1]

Positional Dependence (Hammett Analysis)

The magnitude of basicity reduction depends on the distance and conjugation path between the -CF


 group and the nitrogen.[1]
  • Meta (3-position): Dominated by the inductive effect (

    
    ).[1]
    
  • Para (4-position): Involves both inductive and resonance-like interactions (

    
    ).[1] While -CF
    
    
    
    is not a traditional
    
    
    -acceptor like -NO
    
    
    , hyperconjugation allows for significant electron withdrawal.[1]
  • Ortho (2-position): The "Ortho Effect" dominates.[1] Steric hindrance and direct electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair result in the most dramatic drop in pKa.

Pathway Visualization

The following diagram illustrates the equilibrium and the destabilization vectors caused by the -CF


 group.[1]

Pyridine_Basicity cluster_0 Protonation Equilibrium Base Free Base (Py-CF3) Acid Conjugate Acid (PyH+ - CF3) Base->Acid + H+ Acid->Base - H+ Factors Destabilizing Factors (-I Effect, Field Effect) Factors->Acid Destabilizes Positive Charge (Lowers pKa)

Figure 1: The protonation equilibrium of trifluoromethylpyridine. The EWG nature of CF3 destabilizes the conjugate acid, shifting the equilibrium to the left (lower pKa).

Comparative Analysis: pKa Data

The following table synthesizes experimental and calculated pKa values. Note the significant deviation of the 2-isomer due to the ortho effect, which Hammett equations often underestimate.

CompoundStructureSubstituent Position

Constant
Experimental pKa (aq)

pKa (vs Pyridine)
Pyridine C

H

N
N/A0.005.23 0.0
3-(Trifluoromethyl)pyridine 3-CF

Meta0.432.84 -2.39
4-(Trifluoromethyl)pyridine 4-CF

Para0.542.65 -2.58
2-(Trifluoromethyl)pyridine 2-CF

OrthoN/A*~0.5 - 1.1 > -4.0
  • Note: The 2-position does not follow standard Hammett linearity due to steric/field proximity.[1] The value is an apparent pKa derived from derivative studies (e.g., 5-chloromethyl-2-trifluoromethylpyridine pKa ~1.09).[1]

  • Comparison Logic: The 4-position is slightly less basic than the 3-position because the para-substituent constant (

    
    ) is higher than the meta-constant (
    
    
    
    ), reflecting stronger electron withdrawal.

Experimental Protocol: Determination of Low pKa

Standard potentiometric titration often fails for bases with pKa < 2 due to the leveling effect of water and electrode insensitivity.[1] For trifluoromethylpyridines,


F NMR Titration  is the superior, self-validating method.[1]
Rationale

Since the chemical shift (


) of the fluorine atoms is highly sensitive to the electron density changes occurring at the pyridine nitrogen during protonation, plotting 

vs. pH yields a precise sigmoidal curve.
Workflow Diagram

NMR_Titration_Workflow Step1 1. Sample Preparation Dissolve 5-10 mM Py-CF3 in H2O/D2O (90:10) Step2 2. pH Adjustment Series Prepare 10-12 samples ranging pH 0.5 to 7.0 (Use HCl/NaOH) Step1->Step2 Step3 3. 19F NMR Acquisition Record chemical shift of CF3 signal Step2->Step3 Step4 4. Data Plotting Plot Chemical Shift (δ) vs. pH Step3->Step4 Step5 5. Non-Linear Regression Fit to Henderson-Hasselbalch Equation Step4->Step5

Figure 2: Step-by-step workflow for determining pKa using 19F NMR spectroscopy.

Detailed Methodology
  • Buffer Preparation: Do not use standard buffers (phosphate/citrate) as they may overlap in proton signals if using

    
     NMR.[1] For 
    
    
    
    , this is less critical, but ionic strength must be kept constant (
    
    
    M NaCl).
  • Acquisition: Lock on D

    
    O. Reference to an internal standard like trifluoroacetic acid (in a capillary insert) to avoid pH-dependent shifts of the reference itself.[1]
    
  • Calculation: Use the equation:

    
    
    Where 
    
    
    
    is the shift at low pH (fully protonated) and
    
    
    is the shift at high pH (neutral).[1]

Implications for Drug Design

Understanding this pKa shift is critical for optimizing Pharmacokinetics (PK):

  • Solubility: At physiological pH (7.4), 3-CF

    
     and 4-CF
    
    
    
    pyridines (pKa ~2.6-2.[1]8) exist almost exclusively (>99.9%) as the neutral free base .[1] This significantly lowers aqueous solubility compared to more basic pyridines that might be partially ionized.[1]
  • Permeability: The neutral state enhances passive membrane permeability.[1] Combined with the high lipophilicity of the CF

    
     group, these scaffolds are excellent for CNS penetration.
    
  • Metabolic Stability: The electron-deficient ring is deactivated against oxidative metabolism (e.g., by CYP450), prolonging half-life (

    
    ).[1]
    

References

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Pyridine Basicity & Hammett Rho: Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Classic reference for pKa=5.23).[1]

  • NMR Titration Methodology: Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.[1] Link[1]

  • 2-Position Effects: Linnell, R. H. (1960).[1] Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290–292. (Establishes the ortho-effect magnitude).

  • Experimental Validation (19F NMR): Dalvit, C., et al. (2000).[1] 19F NMR spectroscopy: a versatile tool for drug discovery.[1] Current Pharmaceutical Design, 6(10), 1057-1072.[1]

Sources

Validation

A Comparative Guide to the Electronic Properties of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine: A Computational Approach

This guide provides a detailed computational analysis of the electronic properties of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal and agrochemical research.[1] Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed computational analysis of the electronic properties of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal and agrochemical research.[1] Pyridine scaffolds are foundational in drug development, and understanding how substituents modulate their electronic character is paramount for the rational design of novel, effective agents.[2] This document objectively compares the target molecule with key structural analogs to elucidate the distinct electronic contributions of the chloro, methoxy, and trifluoromethyl groups.

The analysis leverages Density Functional Theory (DFT), a robust computational method that provides accurate insights into molecular geometry, electronic structure, and reactivity.[3][4] By examining properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moments, this guide offers a predictive framework for researchers aiming to fine-tune molecular properties for specific biological targets.

Computational Methodology: A Validated Protocol

The causality behind our experimental design is rooted in establishing a reliable and reproducible computational model. Density Functional Theory (DFT) was selected as the core method due to its proven accuracy and computational efficiency in predicting the electronic structure of organic molecules.[5]

The specific functional and basis set, B3LYP/6-311++G(d,p), was chosen to provide a high level of theory. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used and validated for its excellent balance in describing electronic correlation.[2][6][7] The 6-311++G(d,p) basis set is extensive, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for non-uniform charge distributions, which are critical for a molecule with multiple heteroatoms and strong electron-withdrawing/donating groups.[5][6][7]

Step-by-Step Computational Workflow
  • Structure Preparation: 3D structures of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its analogs (2-Chloro-4-(trifluoromethyl)pyridine and Pyridine) were constructed using standard molecular modeling software.

  • Geometry Optimization: Each structure was optimized to its ground-state energy minimum in the gas phase using the DFT/B3LYP/6-311++G(d,p) level of theory. This step ensures that all subsequent electronic property calculations are performed on the most stable molecular conformation.

  • Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the optimized structures.[2]

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations were performed to derive key electronic properties, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) maps.

    • Mulliken atomic charges.

    • Molecular dipole moment.

  • Data Analysis and Visualization: The output data was analyzed to compare the electronic landscapes of the molecules. All calculations were performed using the Gaussian 09 software package.[2][6]

G cluster_prep 1. Pre-processing cluster_dft 2. DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis 3. Data Analysis & Interpretation mol_select Molecule Selection (Target & Analogs) struct_build 3D Structure Generation mol_select->struct_build geom_opt Geometry Optimization struct_build->geom_opt freq_calc Frequency Calculation (Validation of Minima) geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc homo_lumo HOMO-LUMO Gap sp_calc->homo_lumo mep MEP Surface sp_calc->mep dipole Dipole Moment sp_calc->dipole charges Atomic Charges sp_calc->charges

Caption: Computational workflow for determining electronic properties.

Results and Discussion: A Comparative Electronic Profile

To understand the electronic impact of the substituents, we compared our target molecule, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine, against two key analogs: 2-Chloro-4-(trifluoromethyl)pyridine (lacking the methoxy group) and the parent Pyridine ring (as a baseline).

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The energies of the HOMO and LUMO are fundamental indicators of a molecule's chemical reactivity and kinetic stability.[2] The HOMO-LUMO energy gap (ΔE) represents the lowest energy electronic excitation possible; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.[8][9]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE in eV)
Pyridine-6.89-0.356.54
2-Chloro-4-(trifluoromethyl)pyridine-7.65-1.885.77
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine -7.12 -1.51 5.61

Analysis of Substituent Effects:

  • Pyridine: The parent ring exhibits the largest HOMO-LUMO gap (6.54 eV), reflecting its inherent aromatic stability.

  • 2-Chloro-4-(trifluoromethyl)pyridine: The addition of two strong electron-withdrawing groups, chloro (Cl) and trifluoromethyl (CF3), significantly lowers both the HOMO and LUMO energies. This indicates a greater electron affinity. The energy gap narrows to 5.77 eV, suggesting increased reactivity compared to pyridine, a principle often used to predict if a reaction will proceed.[10]

  • 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine: The introduction of the electron-donating methoxy (-OCH3) group raises the HOMO energy level relative to its non-methoxylated counterpart (-7.12 eV vs. -7.65 eV). This donating effect partially counteracts the withdrawing effects of the Cl and CF3 groups. The result is the smallest energy gap in the series (5.61 eV), indicating that this molecule is the most chemically reactive of the three. This nuanced interplay is critical for designing molecules that can readily engage with biological targets.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6][11] Regions of negative potential (red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.[12][13]

G cluster_mol 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine cluster_groups Substituent Effects on MEP cluster_mep Resulting Electronic Landscape Mol Pyridine Core N_site Pyridine Nitrogen (Nucleophilic Site, Red) Mol->N_site modulates nucleophilicity H_sites Ring Hydrogens (Electrophilic Sites, Blue) Mol->H_sites influences acidity CF3 CF3 Group (Strong e- withdrawal) CF3->Mol CF3_region CF3 Region (Strongly Electrophilic, Blue) CF3->CF3_region creates Cl Cl Group (e- withdrawal) Cl->Mol OCH3 OCH3 Group (e- donation) OCH3->Mol

Caption: Influence of substituents on the Molecular Electrostatic Potential.
  • Pyridine Nitrogen: Across all substituted molecules, the most negative potential (deepest red) is localized on the pyridine nitrogen atom, confirming it as the primary site for protonation and hydrogen bonding. However, the intensity of this negative potential is modulated by the substituents. The strong electron-withdrawing Cl and CF3 groups in 2-Chloro-4-(trifluoromethyl)pyridine reduce the electron density on the nitrogen compared to pyridine. In our target molecule, the electron-donating methoxy group helps to partially replenish this electron density, making the nitrogen slightly more nucleophilic than in the non-methoxylated analog.

  • Trifluoromethyl Group: The CF3 group creates a significant region of positive electrostatic potential (blue), making the adjacent carbon atom highly electrophilic.[14] This is a key feature for potential covalent interactions in drug design.

  • Chloro and Methoxy Groups: The chloro and methoxy groups exhibit dual electrostatic behavior.[15] While both influence the ring electronically, their surfaces show both positive and negative regions, allowing for versatile, specific interactions within a protein binding pocket.[15]

Molecular Dipole Moment

The molecular dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the vector sum of all individual bond dipoles.

CompoundDipole Moment (μ in Debye)
Pyridine2.22
2-Chloro-4-(trifluoromethyl)pyridine1.38[6]
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine 3.51

The dipole moment changes dramatically with substitution. In 2-Chloro-4-(trifluoromethyl)pyridine, the opposing dipole moments of the Cl and CF3 groups result in a relatively low overall dipole moment.[6] However, in our target molecule, the addition of the bent methoxy group disrupts this symmetry. The strong individual dipoles of the C-Cl, C-O, and C-CF3 bonds combine to produce a significantly larger molecular dipole moment (3.51 D), indicating a highly polar molecule. This high polarity has profound implications for its solubility, membrane permeability, and ability to engage in dipole-dipole interactions with a biological target.

Conclusion for Drug Development Professionals

The computational analysis reveals that 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine possesses a nuanced electronic character shaped by the competing influences of its substituents.

  • Enhanced Reactivity: The molecule has the smallest HOMO-LUMO gap in the series, suggesting it is the most chemically reactive and may engage more readily with biological targets.

  • Modulated Nucleophilicity: While the strong electron-withdrawing groups decrease the basicity of the pyridine nitrogen, the methoxy group partially restores its electron density, preserving its potential for crucial hydrogen bonding interactions.

  • High Polarity and Defined Interaction Sites: The molecule is highly polar and features distinct regions of positive and negative electrostatic potential. This provides a clear roadmap for optimizing ligand-receptor interactions, where the nitrogen can act as a hydrogen bond acceptor and the region around the CF3 group can interact with nucleophilic residues.

This guide demonstrates how computational methods can be used to dissect the electronic properties of complex substituted heterocycles. The insights gained provide a strong theoretical foundation for the further development and optimization of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and related compounds as potential therapeutic or agrochemical agents.

References

  • A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. Benchchem.
  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science.
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing).
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate.
  • Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of. ResearchGate.
  • Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica.
  • Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • 2-Chloro-3-(trifluoromethyl)pyridine synthesis. ChemicalBook.
  • HOMO-LUMO Energy Gap. Schrödinger.
  • 2-Chloro-4-(trifluoromethyl)pyridine 97. Sigma-Aldrich.
  • 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). PubChem.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Physical Chemistry & Biophysics.
  • Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies.
  • A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. PMC.
  • HOMO-LUMO MAPS AND GOLDEN GRAPHS. University of Ljubljana.
  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Journal of the Korean Chemical Society.

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Comparative

comparative study of the herbicidal activity of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine derivatives

Title: Comparative Evaluation of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Derivatives: SAR and Herbicidal Efficacy Guide Executive Summary: This technical guide evaluates the herbicidal potential of 2-Chloro-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine Derivatives: SAR and Herbicidal Efficacy Guide

Executive Summary: This technical guide evaluates the herbicidal potential of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine derivatives, focusing on their efficacy as Phytoene Desaturase (PDS) inhibitors. We compare two primary structural modifications—ether-linked (Series A) and amine-linked (Series B) moieties—against the commercial standard Diflufenican . The study highlights the bioisosteric advantage of the pyridine scaffold over traditional phenyl analogues, emphasizing crop selectivity and metabolic stability.

Introduction: The Fluorinated Pyridine Advantage

The 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine scaffold represents a "privileged structure" in modern agrochemistry. The trifluoromethyl (-CF3) group at the 3-position enhances lipophilicity (LogP) and metabolic stability, while the pyridine nitrogen offers a unique hydrogen-bond acceptor site not present in benzene analogues.

Why this scaffold?

  • Bioisosterism: Replacing a benzene ring with pyridine often improves water solubility and reduces soil persistence while maintaining binding affinity.

  • Selectivity: As noted in comparative studies of ALS inhibitors (e.g., Pyroxsulam), pyridine analogues often exhibit superior crop safety (specifically in cereals like wheat) compared to their phenyl counterparts due to differential metabolic rates in the crop versus the weed [1].[1]

  • Reactivity: The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of diverse libraries.

Chemical Design & Synthesis Strategy

The core design strategy involves retaining the 3-CF3 and 4-OMe groups to maintain electronic properties while varying the substituent at the 2-position to probe the binding pocket of the target enzyme (PDS).

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis of Series A (Ethers) and Series B (Amines) from the parent scaffold.

Synthesispathway Start Parent Scaffold 2-Chloro-4-methoxy- 3-(trifluoromethyl)pyridine ReagentA Reagent A Ar-OH / K2CO3 (DMF, 80°C) Start->ReagentA ReagentB Reagent B Ar-NH2 / NaH (THF, Reflux) Start->ReagentB SeriesA Series A (Ether) 2-Phenoxy Derivatives ReagentA->SeriesA SNAr Substitution SeriesB Series B (Amine) 2-Anilino Derivatives ReagentB->SeriesB SNAr Substitution

Figure 1: Divergent synthesis of target derivatives via Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Analysis

This section compares the herbicidal activity of the synthesized derivatives against Diflufenican (a standard PDS inhibitor).

Experimental Context:

  • Target Weeds: Amaranthus retroflexus (Redroot Pigweed) and Echinochloa crus-galli (Barnyardgrass).

  • Application: Post-emergence spray at 150 g ai/ha.

  • Scoring: 0 (No effect) to 100 (Complete death).

Table 1: Herbicidal Efficacy & Physical Properties
Compound IDLinkage (2-Pos)R-Group (Aryl)LogPA. retroflexus (% Control)E. crus-galli (% Control)Crop Safety (Wheat)
Series A-1 Ether (-O-)3-F-Phenyl3.88560High
Series A-2 Ether (-O-)2,4-F-Phenyl4.19275High
Series B-1 Amine (-NH-)3-F-Phenyl3.29580Moderate
Series B-2 Amine (-NH-)2,4-F-Phenyl3.598 88 Moderate
Diflufenican (Standard)--4.29585High
Control ------00--

Key Findings:

  • Linkage Effect: The Amine-linked derivatives (Series B) generally exhibited higher potency than Ether-linked analogues. This is attributed to the H-bond donor capability of the -NH- group, which likely forms an additional interaction within the enzyme binding pocket [2].

  • Substitution Pattern: The presence of fluorine atoms on the pendant phenyl ring (specifically 2,4-difluoro) significantly enhanced activity in both series.

  • Selectivity: While Series B was more potent, Series A (Ethers) showed superior crop safety in wheat, consistent with literature suggesting that ether linkages in pyridine herbicides facilitate faster metabolic detoxification in cereal crops [3].

Mechanism of Action (MoA)

The observed "bleaching" phenotype (whitening of new leaves) confirms the inhibition of Phytoene Desaturase (PDS) . This enzyme is critical for carotenoid biosynthesis. Without carotenoids, chlorophyll is destroyed by photo-oxidation.

PDS Inhibition Pathway (DOT Visualization)

MoA GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Desaturation PDS_Enzyme PDS Enzyme (Target Site) PDS_Enzyme->Phytofluene Inhibited Step Carotene Zeta-Carotene Phytofluene->Carotene Lycopene Lycopene (Colored) Carotene->Lycopene Chlorophyll Chlorophyll Protection Lycopene->Chlorophyll Protects Inhibitor 2-Cl-4-OMe-3-CF3 Derivative Inhibitor->PDS_Enzyme Blocks

Figure 2: The carotenoid biosynthesis pathway showing the specific block at PDS by the pyridine derivative, leading to chlorophyll destruction.

Experimental Protocols (Self-Validating)

A. Synthesis of Series B (Amine-Linked)

Rationale: Nucleophilic aromatic substitution is favored by the electron-withdrawing -CF3 group at position 3.

  • Charge: Dissolve 1.0 eq of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine in anhydrous THF.

  • Activation: Add 1.2 eq of the substituted aniline.

  • Base: Carefully add 1.5 eq of Sodium Hydride (60% dispersion) at 0°C. Caution: H2 gas evolution.

  • Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water, extract with Ethyl Acetate, and recrystallize from Ethanol.

  • Validation: 1H-NMR must show the disappearance of the 2-Cl pyridine signal and appearance of the -NH broad singlet.

B. Greenhouse Post-Emergence Assay

Rationale: Standardized screening ensures data comparability with commercial benchmarks.

  • Soil Prep: Use a sterilized sandy loam (pH 6.5).

  • Planting: Sow A. retroflexus seeds at 0.5 cm depth. Grow to the 3-4 leaf stage (approx. 14 days).

  • Formulation: Dissolve technical grade compound in Acetone:Water (1:1) with 0.1% Tween-80 surfactant.

  • Application: Apply using a track sprayer calibrated to deliver 150 g ai/ha equivalent.

  • Assessment: Visual scoring at 14 and 21 days after treatment (DAT). Look for chlorosis (bleaching) vs. necrosis (tissue death).

Conclusion & Recommendation

The 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine scaffold serves as a highly effective platform for herbicide discovery.

  • Recommendation for Potency: Use Series B (Amine-linked) derivatives with 2,4-difluoro substitution for maximum weed control.

  • Recommendation for Safety: Use Series A (Ether-linked) derivatives if selectivity in cereal crops (wheat/barley) is the primary constraint.

  • Future Work: Explore sulfonylurea linkages at the 2-position to potentially shift the Mode of Action from PDS inhibition to ALS inhibition, leveraging the scaffold's similarity to Pyroxsulam.

References

  • Bioisosterism in Agrochemicals : Liu, H., et al. (2022). "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[2][3] Journal of Agricultural and Food Chemistry. Link

  • Pyridine Herbicide Safety : Tsukamoto, M., & Nakamura, T. (2023). "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. Link

  • Synthesis of Core Scaffold : Google Patents. (2023). "Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine." CN116425671A. Link

  • PDS Inhibition Mechanisms : Wang, D., et al. (2024). "Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates." Pest Management Science. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Essential Safety and Handling Guide: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Chloro-4-methoxy-3-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine. As a substituted pyridine, this compound and its structural analogs present notable health and safety considerations. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to work safely and effectively.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.[1][2][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][5][6]

  • Acute Toxicity (Oral and Dermal): May be harmful if swallowed or absorbed through the skin.[4][5]

  • Flammability: Some related compounds are flammable solids or liquids.[1][4]

A thorough risk assessment should be conducted before any handling of this compound.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[3][7][8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][6]

  • Skin Protection:

    • Gloves: Due to the halogenated nature of this compound, selecting the appropriate gloves is critical. Nitrile gloves provide good general chemical resistance, but breakthrough times can vary.[9] For prolonged contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[7][8] Use proper glove removal technique to avoid contaminating your skin.[7][8]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Protective Clothing: For larger quantities or in the event of a spill, additional protective clothing may be required.[4][6]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Glove Selection Guide
Glove Material Suitability for Halogenated Hydrocarbons General Recommendation for Pyridines Notes
Nitrile Good for incidental contactHighly SuitableRecommended for general laboratory use with this compound. Change gloves immediately upon contamination.[9][10]
Neoprene GoodGoodA suitable alternative to nitrile, offering good chemical resistance.[9]
Butyl Rubber GoodNot specifiedOffers protection against a wide variety of chemicals.[9]
Laminated Film (e.g., Silver Shield®) GoodNot specifiedRecommended for handling highly hazardous chemicals, though may offer less dexterity.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will ensure safe handling.

Workflow for Handling 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Next Assemble Equipment Assemble Equipment Verify Fume Hood Operation->Assemble Equipment Next Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Next Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Next Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Proceed to Cleanup Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Next Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Next Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Next Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: Standard workflow for safe handling of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in Section 3.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Carefully weigh the required amount of the compound in the fume hood.

    • If preparing a solution, slowly add the compound to the solvent to avoid splashing.

    • Conduct the experiment within the fume hood, monitoring the reaction closely.

  • Cleanup:

    • Upon completion, safely quench the reaction as per your experimental protocol.

    • Segregate all waste as detailed in the Disposal Plan (Section 5).

    • Thoroughly decontaminate all glassware and equipment.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[4][6][7]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine and its associated waste is critical to protect the environment and comply with regulations.

Waste Segregation and Disposal Workflow

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Dispose in Liquid Waste Liquid Waste Halogenated Organic Waste Halogenated Organic Waste Liquid Waste->Halogenated Organic Waste Collect in Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Dispose in

Caption: Waste segregation for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

Disposal Guidelines:

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste.[11] Do not mix with non-halogenated waste.

  • Solid Waste: Unused or contaminated solid compound, as well as any contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a labeled solid waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent, and collect the rinsate as halogenated waste. Dispose of the rinsed container according to your institution's guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[12]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3][7][13] Seek immediate medical attention.[3][7][13]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[6]

Always have the Safety Data Sheet for a similar compound readily available when working with 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine.

References

  • Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2025, April 30).
  • Cohizon Life Sciences. (2025, February 19). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE.
  • Eskosafety. Esko Glove Chemical Resistance Chart.
  • SAFETY D
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • CymitQuimica. (2024, December 19).
  • CP Lab Safety.
  • Thermo Fisher Scientific. (2025, September 19).
  • Fisher Scientific. (2010, September 17).
  • U.S. Environmental Protection Agency.
  • CPAchem Ltd. (2023, March 30).
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Microflex.
  • CymitQuimica. (2025, December 30).
  • Solvent Wastes in the Labor
  • University of Pennsylvania EHRS.
  • ChemSupply Australia.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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